Pomalidomide-C6-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIUAJFCJMMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-C6-COOH: A Comprehensive Technical Guide for Researchers
For immediate release: An in-depth technical guide on Pomalidomide-C6-COOH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document serves as a core resource for researchers, chemists, and drug development professionals, providing detailed information on its chemical structure, properties, synthesis, and biological applications.
Core Chemical Identity and Properties
This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug, functionalized with a C6 carboxylic acid linker. This modification provides a reactive handle for conjugation to a target protein ligand, forming a bifunctional PROTAC molecule. Its primary role is to engage Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1]
Chemical Structure and Identifiers
The chemical structure of this compound is defined by the pomalidomide core linked to a heptanoic acid chain at the 4-amino position of the isoindoline-1,3-dione ring.
IUPAC Name: 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid.[2]
| Identifier | Value |
| CAS Number | 2225940-50-9 |
| Molecular Formula | C₂₀H₂₃N₃O₆ |
| Molecular Weight | 401.41 g/mol |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O |
| InChI Key | USOIUAJFCJMMOE-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Appearance | Powder or crystals | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 2-8°C | |
| Assay Purity | ≥98% (HPLC) |
Synthesis and Purification
Representative Synthetic Protocol
Reaction: 4-Fluorothalidomide with 7-aminoheptanoic acid.
Materials:
-
4-Fluorothalidomide
-
7-Aminoheptanoic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (B109758) (DCM) and Methanol (B129727) (MeOH) for chromatography
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) in anhydrous DMSO.
-
Add 7-aminoheptanoic acid (1.1 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be employed.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% phosphoric acid or formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220-230 nm
-
Injection Volume: 10-20 µL
Biological Activity and Mechanism of Action
This compound functions as a Cereblon (CRBN) E3 ligase ligand. In the context of a PROTAC, it serves to recruit the CRL4-CRBN E3 ubiquitin ligase complex to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC utilizing a pomalidomide-based ligand like this compound.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Assembly
This compound is a key starting material for the synthesis of PROTACs. The carboxylic acid moiety allows for straightforward amide bond formation with an amine-functionalized linker attached to a ligand for the protein of interest.
References
An In-depth Technical Guide to the Synthesis and Purification of Pomalidomide-C6-COOH
This technical guide provides a comprehensive protocol for the synthesis and purification of Pomalidomide-C6-COOH, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Pomalidomide is a potent E3 ligase ligand that binds to Cereblon (CRBN), recruiting it to a target protein of interest for subsequent ubiquitination and degradation by the proteasome. The C6-COOH linker provides a versatile attachment point for conjugation to a target protein ligand, enabling the creation of heterobifunctional PROTAC molecules.
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a protected C6 amino acid linker, followed by deprotection.
Experimental Workflow: Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification.
Key Synthetic Reaction
Caption: SNAr reaction followed by ester hydrolysis.
Experimental Protocol: Synthesis
Materials and Reagents:
-
4-Fluorothalidomide
-
Ethyl 7-aminoheptanoate hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
Procedure:
-
SNAr Reaction:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add ethyl 7-aminoheptanoate hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Extraction:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected product, Pomalidomide-C6-COOEt.
-
-
Ester Hydrolysis (Deprotection):
-
Dissolve the crude Pomalidomide-C6-COOEt in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.
-
Extract the product with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude this compound.
-
Quantitative Data from Analogous Syntheses
While specific yield data for the direct synthesis of this compound is not extensively published, the following table summarizes yields for similar SNAr reactions with various primary amines, providing a benchmark for expected outcomes.[1]
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| Propargylamine | DMSO | 90 | 16 | 75 |
| 2-Aminoethanol | DMSO | 90 | 16 | 82 |
| 3-Aminopropan-1-ol | DMSO | 90 | 16 | 85 |
| N-Boc-ethylenediamine | DMSO | 90 | 16 | 92 |
Purification of this compound
Purification of the final product is critical to remove unreacted starting materials, byproducts, and residual solvents. A combination of chromatographic and non-chromatographic methods is often employed.
Experimental Protocol: Purification
Method 1: Silica (B1680970) Gel Column Chromatography (for the protected intermediate)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Procedure:
-
Load the crude Pomalidomide-C6-COOEt onto a silica gel column pre-equilibrated with the starting mobile phase.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method 2: Recrystallization (for the final product)
-
Solvent System: A mixture of a good solvent (e.g., DMSO, DMF, or a hot alcohol) and an anti-solvent (e.g., water, ether, or hexanes).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent.
-
Slowly add the "anti-solvent" until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Method 3: Preparative High-Performance Liquid Chromatography (HPLC)
For highly pure material, preparative reverse-phase HPLC can be utilized.
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or methanol).
-
Inject the solution onto the preparative HPLC column.
-
Collect the fraction corresponding to the desired product peak.
-
Lyophilize or carefully evaporate the solvent to obtain the pure this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and scale.
References
Pomalidomide-C6-COOH: A Core Component in Targeted Protein Degradation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-COOH is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a derivative of pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The key feature of this compound is the C6 carboxylic acid linker, which provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI). This bifunctional nature makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the E3 ligase-recruiting moiety in these constructs, initiating the degradation cascade. This guide provides a comprehensive overview of the research applications of this compound, including quantitative data on its use in PROTACs, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy of PROTACs Utilizing Pomalidomide-Based Linkers
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the degradation performance of representative PROTACs that utilize pomalidomide conjugated to a linker with a terminal carboxylic acid.
| Target Protein | PROTAC Construct/Identifier | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Histone Deacetylase 8 (HDAC8) | ZQ-23 | Not Specified | 147 | 93 | [1][2] |
| c-Myc | ProMyc (aptamer-based) | HCT116 | 5.02 | >95 |
Note: The ProMyc construct utilizes a Pomalidomide-PEG4-C-COOH linker, a structurally similar analogue to this compound.
Signaling Pathway: Mechanism of Action of a Pomalidomide-Based PROTAC
The following diagram illustrates the signaling pathway initiated by a PROTAC molecule that incorporates this compound.
References
- 1. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Pomalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent derivative of thalidomide (B1683933), is a third-generation immunomodulatory drug (IMiD) with significant clinical efficacy, particularly in the treatment of multiple myeloma.[1] Its therapeutic power stems from its function as a "molecular glue," which redirects the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[1][] The discovery that pomalidomide binds directly to CRBN was a pivotal moment, not only for understanding its own mechanism of action but also for unlocking its vast potential in the burgeoning field of targeted protein degradation (TPD).[1][3]
In the context of Proteolysis Targeting Chimeras (PROTACs), pomalidomide and its analogs have become indispensable tools. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker to connect them. By recruiting CRBN, pomalidomide-based PROTACs effectively hijack the cell's ubiquitin-proteasome system to induce the selective degradation of disease-causing proteins. This guide provides an in-depth technical overview of the discovery, mechanism, and application of pomalidomide-based E3 ligase ligands, complete with quantitative data and detailed experimental protocols for their characterization.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Pomalidomide functions by binding to CRBN, which serves as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event reconfigures the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase. The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.
Once the ternary complex (CRBN-Pomalidomide-IKZF1/3) is formed, the CRL4-CRBN machinery polyubiquitinates the neosubstrate. This polyubiquitin (B1169507) tag acts as a signal for degradation by the 26S proteasome, leading to the elimination of the target protein and subsequent downstream therapeutic effects, such as cell cycle arrest and apoptosis in cancer cells.
Development and Application in PROTACs
The development of pomalidomide-based ligands is a story of rational drug design, building upon the foundation of thalidomide. Pomalidomide is structurally similar to thalidomide but includes an amino group at the C4 position of the phthalimide (B116566) ring, which enhances its binding affinity for CRBN and its overall potency.
In PROTAC design, pomalidomide serves as a robust anchor to the E3 ligase machinery. Synthetic chemists have developed various strategies to attach linkers to the pomalidomide scaffold without disrupting its binding to CRBN. Common attachment points include the C4-amino group and, more recently, the C5 position of the phthalimide ring. Modification at the C5 position has been shown to mitigate the off-target degradation of certain endogenous zinc finger proteins, a potential liability of earlier-generation pomalidomide-based PROTACs.
Quantitative Data Summary
The efficacy of pomalidomide and its derivatives as E3 ligase ligands is quantified by their binding affinity to CRBN and the degradation potency of the resulting PROTACs. Pomalidomide generally exhibits higher potency than thalidomide and lenalidomide.
Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Assay Method | IC50 (µM) | Source |
|---|---|---|---|
| Pomalidomide | TR-FRET | 1.2 | |
| Lenalidomide | TR-FRET | 1.5 | |
| Thalidomide | Thermal Shift Assay | ~10-20 | |
| Pomalidomide | U266 Cell Lysate Competition | ~2 |
| Lenalidomide | U266 Cell Lysate Competition | ~1 | |
Note: IC50 values can vary significantly based on the assay type and experimental conditions.
Table 2: Degradation Potency of Pomalidomide-Based Degraders
| Degrader Type | Target Protein | Cell Line | DC50 | Dmax | Source |
|---|---|---|---|---|---|
| Homo-PROTAC (15a) | Cereblon (CRBN) | MM1.S | < 100 nM | >90% | |
| BRD9 PROTAC (65) | BRD9 | - | 5 nM | - |
| EGFR PROTAC (16) | EGFR | A549 | - | - | |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Key Experimental Protocols
Characterizing pomalidomide-based ligands and PROTACs involves a series of biochemical and cellular assays to confirm binding, degradation, and mechanism of action.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to the CRBN-DDB1 complex by monitoring the change in polarization of a fluorescently labeled tracer.
-
Materials : Recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide probe, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20), test compounds (e.g., Pomalidomide-C5-azide), and a 96-well plate.
-
Protocol :
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include controls for "no inhibitor" and "no enzyme".
-
Add the CRBN-DDB1 complex to all wells except the "no enzyme" control and incubate for 60 minutes at room temperature.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate for an additional 90 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader.
-
Calculate IC50 values by plotting the change in polarization against the compound concentration.
-
Protein Degradation Assay (Western Blotting)
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials : Cell line of interest (e.g., MM.1S), PROTAC, DMSO (vehicle control), RIPA lysis buffer with protease/phosphatase inhibitors, primary antibodies (for target protein and loading control like GAPDH), HRP-conjugated secondary antibody, and ECL substrate.
-
Protocol :
-
Cell Treatment : Seed cells and treat with a serial dilution of the PROTAC for a specified time course (e.g., 2 to 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of lysates using a BCA assay.
-
SDS-PAGE and Transfer : Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification : Quantify band intensities to determine the percentage of protein degradation relative to the loading control. Plot data to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-CRBN ternary complex.
-
Materials : Treated cell lysates, antibody against the target protein or CRBN, Protein A/G magnetic beads.
-
Protocol :
-
Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer and pre-clear the lysates with Protein A/G beads.
-
Incubate lysates with an antibody against the POI or CRBN overnight at 4°C to form antibody-protein complexes.
-
Add Protein A/G beads to pull down the complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blotting for the presence of the POI, CRBN, and other E3 ligase components.
-
Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated before its degradation.
-
Materials : PROTAC, proteasome inhibitor (e.g., MG132), cell lysis buffer with deubiquitinase inhibitors.
-
Protocol :
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Conclusion
Pomalidomide has transitioned from a potent anti-cancer agent to a cornerstone of targeted protein degradation technology. Its high affinity for Cereblon and well-understood mechanism of action make it an exemplary E3 ligase ligand for the development of PROTACs. The continuous refinement of pomalidomide-based ligands, including strategic modifications to enhance selectivity and reduce off-target effects, ensures their central role in the future of drug discovery. The protocols and data presented in this guide offer a framework for researchers to effectively design, synthesize, and validate the next generation of these powerful therapeutic agents.
References
An In-depth Technical Guide to Pomalidomide-C6-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-C6-COOH, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, its role in the ubiquitin-proteasome system, and its application in targeted protein degradation.
Core Molecular Data
This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug, modified with a C6 carboxylic acid linker. This modification allows for its conjugation to a target protein ligand, forming a PROTAC.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O₆ | [1][2] |
| Molecular Weight | 401.41 g/mol | [1] |
| IUPAC Name | 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid | |
| CAS Number | 2225940-50-9 | |
| Synonyms | Pomalidomide 4'-alkylC6-acid, this compound |
Role in PROTAC Technology
This compound serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand. In a PROTAC molecule, the pomalidomide moiety binds to CRBN, while the other end of the molecule binds to a target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Logical Workflow for PROTAC Synthesis
Signaling Pathway: PROTAC-Mediated Protein Degradation
The primary signaling pathway involving this compound-based PROTACs is the ubiquitin-proteasome pathway. The PROTAC facilitates the interaction between the target protein and the E3 ubiquitin ligase complex, leading to targeted degradation.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs using this compound. Researchers should adapt these protocols to their specific target and experimental conditions.
PROTAC Synthesis via Amide Coupling
-
Dissolution: Dissolve this compound and the amine-containing target protein ligand in a suitable organic solvent (e.g., DMF or DMSO).
-
Activation: Add a coupling agent (e.g., EDC or HATU) and an activator (e.g., NHS or HOBt) to the this compound solution to activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the target protein ligand solution.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.
-
Purification: Purify the resulting PROTAC molecule using techniques such as HPLC.
-
Characterization: Confirm the identity and purity of the PROTAC using mass spectrometry and NMR.
In Vitro Protein Degradation Assay
-
Cell Culture: Culture cells that endogenously express the target protein.
-
Treatment: Treat the cells with the synthesized PROTAC at various concentrations and time points.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Quantify the amount of the target protein using Western blotting or ELISA.
-
Analysis: Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the PROTAC.
Experimental Workflow for PROTAC Evaluation
References
The Pivotal Role of the C6 Linker in Pomalidomide Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the C6 linker in the design and efficacy of pomalidomide (B1683931) derivatives, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, a comprehensive understanding of each component of these heterobifunctional molecules is paramount. This document provides a detailed overview of the synthesis, mechanism of action, and experimental evaluation of pomalidomide derivatives with a focus on the C6 linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide the rational design of novel therapeutics.
Introduction: Pomalidomide and the Rise of Targeted Protein Degradation
Pomalidomide, a thalidomide (B1683933) analog, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Its mechanism of action involves binding to CRBN, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] This targeted protein degradation pathway has proven highly effective in the treatment of multiple myeloma.[3]
The unique ability of pomalidomide to recruit CRBN has made it a cornerstone in the development of PROTACs. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that engages an E3 ligase (such as pomalidomide for CRBN), and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] This guide will specifically delve into the role of the C6 linker, a common alkyl chain linker length, in pomalidomide-based PROTACs.
The C6 Linker: Structure, Synthesis, and Significance
In the context of pomalidomide derivatives, a "C6 linker" typically refers to a six-carbon alkyl chain that connects the pomalidomide core to a POI ligand. The attachment point on the pomalidomide molecule is crucial, with the C4 and C5 positions of the phthalimide (B116566) ring being the most common.[5] The choice of attachment point and the linker's length and composition significantly impact the PROTAC's overall performance.
Synthesis of Pomalidomide-C6-Linker Derivatives
The synthesis of pomalidomide-linker conjugates is a critical step in the development of new protein degraders. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a bifunctional linker containing a primary or secondary amine.
General Synthetic Scheme:
Quantitative Analysis of C6 Linker Impact on PROTAC Efficacy
The length and composition of the linker are critical for optimizing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker modifications. While a direct head-to-head comparison of a C6 linker across multiple targets is not available in a single study, the data provides valuable insights into the structure-activity relationship (SAR).
Table 1: Pomalidomide-Based Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition & Length | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG, 8 atoms | C5 | 11.6 | >95 | MOLM-14 |
| PROTAC B | Alkyl, 10 atoms | C5 | 8.5 | >95 | MOLM-14 |
| PROTAC C | Alkyl, 6 atoms (C6) | C5 | 25.3 | >90 | MOLM-14 |
| PROTAC D | PEG, 4 atoms | C4 | 90.1 | ~85 | MOLM-14 |
Data synthesized from published literature.
Table 2: Pomalidomide-Based Epidermal Growth Factor Receptor (EGFR) Degraders
| PROTAC | Linker Composition & Length | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC E | PEG, 12 atoms | C4 | 3.2 | >90 | H1975 |
| PROTAC F | Alkyl, 9 atoms | C4 | 5.1 | >90 | H1975 |
| PROTAC G | Alkyl, 6 atoms (C6) | C4 | 15.8 | ~80 | H1975 |
| PROTAC H | PEG, 6 atoms | C5 | 10.2 | ~85 | H1975 |
Data synthesized from published literature.
Mechanism of Action: The Role of the C6 Linker in Ternary Complex Formation
The primary function of the C6 linker is to bridge the pomalidomide-bound CRBN and the target protein, facilitating the formation of a stable ternary complex. The length and flexibility of the linker are critical for achieving an optimal conformation that allows for efficient ubiquitin transfer from the E2 conjugating enzyme to a lysine (B10760008) residue on the target protein's surface.
Experimental Protocols
A robust and reproducible experimental workflow is essential for the evaluation of pomalidomide-C6-linker derivatives. The following are detailed methodologies for key assays.
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of the pomalidomide derivative to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Pomalidomide-C6-linker derivative
-
Pomalidomide (positive control)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the pomalidomide-C6-linker derivative in assay buffer.
-
Prepare a serial dilution of pomalidomide as a positive control.
-
In a 96-well plate, add the diluted compounds.
-
Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein following treatment with the pomalidomide-C6-linker derivative.
Materials:
-
Cell line expressing the protein of interest
-
Pomalidomide-C6-linker derivative
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pomalidomide-C6-linker derivative or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
Quantify the band intensities to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
Objective: To detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged CRBN-DDB1 complex (e.g., FLAG-tagged)
-
Pomalidomide-C6-linker derivative
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads and biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG)
-
Assay buffer
-
384-well AlphaPlate
Procedure:
-
Add the tagged target protein, tagged CRBN-DDB1 complex, and a titration of the pomalidomide-C6-linker derivative to the wells of the AlphaPlate.
-
Incubate for 60-90 minutes at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate for 60 minutes.
-
Add the biotinylated antibody and incubate for 60 minutes.
-
Add the streptavidin-donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Analyze the data to determine the concentration of the PROTAC that promotes maximal ternary complex formation.
Conclusion
The C6 linker plays a multifaceted and critical role in the efficacy of pomalidomide-based PROTACs. Its length, composition, and attachment point to the pomalidomide core must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel pomalidomide derivatives for targeted protein degradation. A systematic approach to linker design, guided by empirical data, will be instrumental in advancing the development of next-generation therapeutics.
References
Pomalidomide-C6-COOH as a Cereblon (CRBN) E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ligase. This technical guide focuses on Pomalidomide-C6-COOH, a functionalized version of pomalidomide widely used in the development of CRBN-recruiting PROTACs.
This compound incorporates a six-carbon aliphatic linker terminating in a carboxylic acid group. This functional handle provides a convenient point of attachment for further chemical modifications, allowing for its conjugation to a linker and subsequently to a ligand for a specific protein of interest. This guide will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its performance in PROTACs, detailed experimental protocols, and visual representations of key processes.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (CRL4-CRBN). Pomalidomide and its analogs bind to CRBN, which acts as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to proteins it would not normally interact with.
In the context of a PROTAC, the this compound moiety serves to bring the entire CRL4-CRBN complex into close proximity with the target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize the DC50 and Dmax values for various pomalidomide-based PROTACs targeting different proteins.
Table 1: Pomalidomide-based PROTACs Targeting Kinases
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | PROTAC 1 | BL | < 1 | > 90% |
| BRD4 | PROTAC 8 | AR-positive prostate cancer | < 1 | > 99%[1] |
| BRD4 | JQ-1-based PROTAC 9 | MV4-11 | 0.87 | > 90%[1] |
| EGFR | Compound 16 | A549 | 32.9 | > 95%[2] |
| BTK | C13 | Mino | 5.8 | 91%[3] |
| BTK | Compound 3e | Cells with BTKWT and BTKC481S | 7 | > 90%[3] |
Table 2: Pomalidomide-based PROTACs Targeting Other Proteins
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |
| HDAC8 | ZQ-23 | Not specified | 147 | 93% |
| Androgen Receptor (AR) | ARV-110 | VCaP and LNCaP | < 1 | > 95% |
| Androgen Receptor (AR) | ARD-266 | LNCaP, VCaP, and 22Rv1 | 0.2 - 1 | > 95% |
| Estrogen Receptor (ERα) | ARV-471 | ER+ breast cancer cells | 1.8 | Not specified |
| Estrogen Receptor (ERα) | ERD-308 | MCF-7 and T47D | 0.17 and 0.43 | > 95% |
| B-Raf | Compound 2 | MCF-7 | Not specified | > 90% |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound-based PROTACs.
Synthesis of a this compound-based PROTAC
This protocol outlines a general strategy for the synthesis of a PROTAC by conjugating this compound to a target protein ligand via a linker.
Materials:
-
This compound
-
Linker with a compatible functional group (e.g., an amine-terminated linker)
-
Target protein ligand with a compatible functional group (e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
-
Analytical instruments (e.g., NMR, LC-MS)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling with Linker:
-
In a separate flask, dissolve the amine-terminated linker (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the linker solution.
-
Slowly add the activated this compound solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pomalidomide-linker conjugate.
-
-
Conjugation to Target Ligand:
-
Repeat the activation and coupling steps using the pomalidomide-linker conjugate and the target protein ligand.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry to confirm its identity and purity.
-
Western Blot Analysis for Protein Degradation
This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specific time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol is used to assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
Theoretical Binding Mode of Pomalidomide-C6-COOH to CRBN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical binding mode of Pomalidomide-C6-COOH to the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide (B1683931), designed as a CRBN ligand for use in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its interaction with CRBN is fundamental to the rational design of novel therapeutics based on targeted protein degradation.
Core Binding Motif: The Pomalidomide Anchor
The binding of this compound to CRBN is primarily mediated by its pomalidomide moiety, which anchors within a specific hydrophobic pocket of the CRBN thalidomide-binding domain (TBD). This interaction is well-characterized through X-ray crystallography and computational studies of pomalidomide itself. The glutarimide (B196013) ring of pomalidomide is crucial for this interaction, inserting into the binding pocket and forming key hydrogen bonds.
The phthalimide (B116566) ring of pomalidomide is positioned closer to the solvent-exposed surface of the protein. This orientation is critical for the function of this compound in the context of PROTACs, as it allows the C6-linker to extend outwards from the CRBN surface to engage a target protein.
The Role of the C6-COOH Linker: A Theoretical Perspective
While the core binding of the pomalidomide scaffold is well-established, the precise interactions of the C6-COOH linker of this specific derivative with CRBN are not explicitly detailed in publicly available crystal structures. However, based on existing structural data of CRBN in complex with pomalidomide and other derivatives, a theoretical model of the binding can be proposed.
The C6 position of the phthalimide ring is known to be solvent-exposed, projecting the attached linker away from the core binding pocket. The hexanoic acid linker is flexible and can adopt multiple conformations. It is hypothesized that the aliphatic chain of the linker will have minimal specific interactions with the CRBN surface, primarily engaging in transient hydrophobic contacts.
The terminal carboxylic acid group, however, introduces the potential for polar interactions. Depending on its orientation, the carboxylate could form hydrogen bonds or electrostatic interactions with nearby polar or charged residues on the surface of CRBN. The specific residues involved would be highly dependent on the conformational flexibility of the linker. Molecular dynamics simulations would be required to explore the potential interaction landscape of the C6-COOH linker with the CRBN surface in a dynamic environment.
Quantitative Binding Affinity Data
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[1] | ~1-2 µM | Competitive Binding Assay[2][3] |
| Lenalidomide | ~178 nM[1] | ~2 µM | Competitive Binding Assay[2] |
| Thalidomide | ~250 nM | >10 µM | Competitive Binding Assay |
Experimental Protocols
Molecular Docking of this compound to CRBN (Theoretical)
This protocol outlines a general workflow for performing molecular docking of this compound into the CRBN binding site using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Receptor (CRBN):
- Obtain the crystal structure of the human DDB1-CRBN complex bound to pomalidomide from the Protein Data Bank (PDB ID: 4TZ4 or similar).
- Remove the DDB1 chain, water molecules, and the original ligand (pomalidomide) from the PDB file.
- Add polar hydrogens to the CRBN protein structure.
- Assign partial charges (e.g., Gasteiger charges).
- Save the prepared receptor file in the PDBQT format.
2. Preparation of the Ligand (this compound):
- Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).
- Add hydrogens to the ligand structure.
- Calculate and assign partial charges.
- Define the rotatable bonds of the ligand.
- Save the prepared ligand file in the PDBQT format.
3. Definition of the Binding Site (Grid Box):
- Define the search space for the docking simulation by creating a grid box centered on the known pomalidomide binding site. The coordinates of the bound pomalidomide from the original crystal structure can be used to define the center of the grid box.
- The size of the grid box should be large enough to accommodate the entire ligand and allow for conformational sampling.
4. Docking Simulation:
- Use AutoDock Vina to perform the docking calculation, providing the prepared receptor and ligand files, and the grid box parameters as input.
- The program will generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinity (scoring function).
5. Analysis of Results:
- Visualize the predicted binding poses in complex with the CRBN receptor using a molecular visualization program (e.g., PyMOL, Chimera).
- Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein for the top-ranked poses.
Co-Immunoprecipitation (Co-IP) to Confirm Interaction
This protocol provides a general method to experimentally validate the interaction between a PROTAC incorporating this compound and its target protein with CRBN.
1. Cell Culture and Treatment:
- Culture cells expressing the target protein of interest.
- Treat the cells with the this compound-based PROTAC or a vehicle control (e.g., DMSO) for a specified time.
2. Cell Lysis:
- Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
3. Immunoprecipitation:
- Incubate the cell lysates with an antibody specific for the target protein, conjugated to magnetic or agarose (B213101) beads. This will pull down the target protein and any interacting partners.
4. Washing:
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Western Blotting:
- Elute the protein complexes from the beads.
- Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against the target protein and CRBN, followed by appropriate secondary antibodies.
- A band corresponding to CRBN in the sample immunoprecipitated with the anti-target protein antibody (and vice-versa) in the PROTAC-treated cells would confirm the formation of a ternary complex and thus the binding of the this compound moiety to CRBN.
Visualizations
Caption: Workflow for theoretical and experimental analysis.
Caption: Mechanism of PROTAC action.
References
Pomalidomide-C6-COOH: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Pomalidomide-C6-COOH, a crucial building block in the field of Targeted Protein Degradation (TPD). It is designed for professionals new to the concept of Proteolysis Targeting Chimeras (PROTACs), offering foundational knowledge, practical data, and detailed experimental protocols.
Introduction to Pomalidomide (B1683931) and Targeted Protein Degradation
Targeted protein degradation is a revolutionary drug discovery strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD physically removes the protein from the cell. The most prominent technology in this field is the PROTAC.
A PROTAC is a heterobifunctional molecule with three key components:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
Pomalidomide is a well-established immunomodulatory drug (IMiD) that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This action redirects CRBN to new protein targets, leading to their ubiquitination and degradation.[2] In the context of PROTACs, pomalidomide and its analogues serve as highly effective "warheads" for recruiting the CRBN E3 ligase complex.[3]
This compound is a derivative of pomalidomide specifically designed for PROTAC synthesis. It features a six-carbon (C6) alkyl chain terminating in a carboxylic acid (-COOH) group.[4] This carboxylic acid provides a convenient chemical handle for attaching a linker, which is then connected to a ligand for a specific protein of interest.[4]
Mechanism of Action
The fundamental role of the pomalidomide moiety in a PROTAC is to engage the CRBN E3 ligase. Once the PROTAC is introduced into a cell, it forms a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitination acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome.
The degradation of the target protein leads to a loss of its function, which can have a therapeutic effect. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple target protein molecules.
Core Data and Properties
Effective PROTAC design relies on understanding the physicochemical and binding properties of its components. The pomalidomide portion dictates the interaction with the CRBN E3 ligase.
Physicochemical Properties
This table summarizes the key properties of the this compound building block.
| Property | Value | Reference |
| Molecular Formula | C20H23N3O6 | |
| Molecular Weight | 401.41 g/mol | |
| CAS Number | 2225940-50-9 | |
| Appearance | Powder or crystals | |
| Storage Temperature | 2-8°C |
Binding Affinity Data
The binding affinity of the E3 ligase ligand is a critical parameter for PROTAC efficacy. The data below corresponds to the parent molecule, pomalidomide, which provides the binding interaction with Cereblon.
| Ligand | Parameter | Value | Assay Method | Reference |
| Pomalidomide | Kd | ~157 nM | Not Specified | |
| Pomalidomide | IC50 | 1.2 µM | TR-FRET | |
| Lenalidomide | Kd | ~178 nM | Not Specified | |
| Thalidomide (B1683933) | Kd | ~250 nM | Not Specified |
Note: Pomalidomide exhibits a stronger binding affinity for CRBN compared to its predecessors, thalidomide and lenalidomide, which can contribute to more efficient ternary complex formation.
Synthesis and Application in PROTAC Assembly
This compound is a synthetic molecule used as an intermediate for PROTAC development. The most common synthetic strategies involve a nucleophilic aromatic substitution (SNAr) reaction.
The terminal carboxylic acid of this compound is then activated and coupled with an amine-functionalized linker, which is subsequently attached to the POI ligand, typically through standard amide bond formation chemistry. This modular assembly allows for the rapid generation of PROTAC libraries with varying linkers to optimize degradation efficiency.
Key Experimental Protocols
Verifying the function of a newly synthesized PROTAC involves a series of key experiments to confirm its binding to the E3 ligase and its ability to degrade the target protein.
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the pomalidomide-based PROTAC to the CRBN-DDB1 complex. It measures the change in polarization of fluorescent light when a small fluorescently-labeled ligand is displaced by the test compound.
Materials:
-
CRBN-DDB1 protein complex
-
Fluorescently-labeled tracer ligand for CRBN
-
Test compound (Pomalidomide-PROTAC)
-
Pomalidomide (as a positive control)
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
Black, low-binding 96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of your Pomalidomide-PROTAC in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.
-
Reaction Setup: In a microplate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" controls.
-
Add Protein and Tracer: Add the CRBN-DDB1 protein complex and the fluorescent tracer to all wells. The final concentrations should be optimized based on the specific reagents used.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: The data is typically plotted as fluorescence polarization versus compound concentration. The IC50 value (the concentration at which 50% of the tracer is displaced) is calculated by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in the amount of a target protein within cells after PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
Pomalidomide-PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine degradation metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3: Overview of Quantitative Proteomics
For a more comprehensive and unbiased assessment of a PROTAC's effects, mass spectrometry-based quantitative proteomics can be employed. This powerful technique can confirm on-target degradation and identify potential off-target effects across the entire proteome.
General Workflow:
-
Sample Preparation: Cells are treated with the PROTAC or vehicle control, similar to the Western blot protocol.
-
Protein Digestion: Cell lysates are collected, and proteins are digested into smaller peptides, typically using an enzyme like trypsin.
-
Peptide Labeling (Optional): For multiplexing, peptides from different samples can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: Specialized software is used to process the raw MS data, identify peptides, and calculate the relative abundance of each protein in the PROTAC-treated samples compared to the control. This reveals which proteins have been degraded and by how much.
Conclusion
This compound is a foundational tool for researchers entering the field of targeted protein degradation. Its high affinity for the CRBN E3 ligase and the synthetically tractable carboxylic acid handle make it an ideal starting point for the construction of novel PROTACs. By leveraging the principles and protocols outlined in this guide, scientists can effectively design, synthesize, and evaluate new protein degraders, accelerating the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide-C6-CO2H ≥98% | 2225940-50-9 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Pomalidomide-C6-COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931) is a potent binder of the Cereblon (CRBN) E3 ligase and is widely used in the design of PROTACs. Pomalidomide-C6-COOH is a derivative of pomalidomide that incorporates a six-carbon linker with a terminal carboxylic acid, providing a convenient attachment point for conjugation to a POI ligand.
These application notes provide detailed protocols for the synthesis of PROTACs using this compound, along with methods for their characterization and evaluation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O₆ | [1] |
| Molecular Weight | 401.41 g/mol | [1] |
| CAS Number | 2225940-50-9 | [1] |
| Appearance | Powder or crystals | [1] |
| Functional Group | Carboxylic acid | [1] |
| Storage Temperature | 2-8°C |
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves the formation of a stable amide bond between its terminal carboxylic acid and a primary or secondary amine on the POI ligand or a linker attached to it. Common coupling reagents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a widely used and efficient method for amide bond formation.
Materials:
-
This compound
-
Amine-containing POI ligand
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system to yield the desired PROTAC.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This two-step protocol involves the activation of the carboxylic acid with EDC and NHS followed by the addition of the amine.
Materials:
-
This compound
-
Amine-containing POI ligand
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing POI ligand (1.1 eq) in anhydrous DMF or DCM.
-
Add the solution of the amine-containing POI ligand to the activated this compound mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of Pomalidomide-Based PROTACs
After synthesis and purification, it is crucial to confirm the identity and purity of the PROTAC.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Evaluation of PROTAC Activity
The biological activity of the synthesized PROTAC is assessed through a series of in vitro assays.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The binding affinity (Kd) of pomalidomide to CRBN is a critical parameter for its function as an E3 ligase recruiter.
| Parameter | Molecule | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Pomalidomide | ~157 nM | Isothermal Titration Calorimetry | |
| Degradation (DC₅₀) | Pomalidomide-based EGFR PROTAC (Compound 16) | 32.9 nM | Western Blot | |
| Max Degradation (Dₘₐₓ) | Pomalidomide-based EGFR PROTAC (Compound 16) | 96% | Western Blot | |
| Degradation (DC₅₀) | Pomalidomide-based HDAC8 PROTAC (ZQ-23) | 147 nM | Western Blot | |
| Max Degradation (Dₘₐₓ) | Pomalidomide-based HDAC8 PROTAC (ZQ-23) | 93% | Western Blot |
Experimental Protocol: Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of a pomalidomide-based PROTAC.
References
Application Notes and Protocols: Step-by-Step Protocol for Amide Bond Formation with Pomalidomide-C6-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-COOH is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as an E3 ligase ligand. The formation of a stable amide bond between the carboxylic acid moiety of this compound and a primary or secondary amine of a target protein ligand is a critical step in PROTAC synthesis. This document provides a detailed, step-by-step protocol for this amide bond formation, offering two common and effective coupling methods: HATU-mediated coupling and EDC/NHS-mediated coupling.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O₆ | [1][2] |
| Molecular Weight | 401.41 g/mol | [1][2] |
| Appearance | Powder or crystals | [1] |
| Functional Group | Carboxylic Acid | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Two robust and widely used methods for amide bond formation are presented below. The choice of method may depend on the specific properties of the amine-containing substrate, such as its stability and solubility.
Method 1: HATU-Mediated Amide Coupling
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization. This protocol is suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.
Materials:
-
This compound
-
Amine-containing substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base deprotonates the carboxylic acid to form the carboxylate anion.
-
HATU Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes at room temperature. During this step, the HATU reagent activates the carboxylic acid to form a highly reactive OAt-active ester.
-
Amine Addition: Add the amine-containing substrate (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by adding water or a mild aqueous acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
References
Application Notes and Protocols for Pomalidomide-C6-COOH in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][2]
The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation. The Pomalidomide-C6-COOH linker, a derivative of pomalidomide featuring a six-carbon alkyl chain with a terminal carboxylic acid, offers a versatile and commonly used building block for PROTAC synthesis. The terminal carboxyl group provides a convenient handle for conjugation to a POI ligand via standard amide bond formation.[3]
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs incorporating the this compound linker, along with data presentation and visualizations to guide researchers in their PROTAC design and development efforts.
This compound: Chemical Structure and Properties
-
IUPAC Name: 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoic acid
-
Molecular Formula: C₂₀H₂₃N₃O₆
-
Molecular Weight: 401.41 g/mol
-
Appearance: Solid
-
Function: A pomalidomide-based Cereblon (CRBN) ligand with a linker terminating in a carboxylic acid for conjugation.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables provide representative data for pomalidomide-based PROTACs targeting different proteins, illustrating the impact of linker composition. While specific data for the C6-COOH linker is limited in publicly available literature, these examples serve as a valuable reference for expected performance.
Table 1: Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl Chain | 15 | 95 | HEK293 |
| PROTAC B | PEG Linker | 5 | >90 | MDA-MB-231 |
| dBET1 | PEG Linker | 20 | >95 | Jurkat |
Table 2: Pomalidomide-Based PROTACs Targeting BTK
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 7 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound based on standard organic chemistry reactions, specifically the nucleophilic aromatic substitution (SNAr) of 4-fluoro-pomalidomide with an amino-linker.
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Fluoro-pomalidomide
-
Ethyl 7-aminoheptanoate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
SNAr Reaction:
-
To a solution of 4-fluoro-pomalidomide (1 eq) in DMSO, add ethyl 7-aminoheptanoate (1.2 eq) and DIPEA (3 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ester-protected intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the ester-protected intermediate in a mixture of THF and water.
-
Add LiOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol details the coupling of this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI-linker-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
EtOAc
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel or preparative HPLC for purification
Procedure:
-
To a solution of this compound (1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the POI-linker-amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 3: Western Blot for Target Protein Degradation
This protocol is for quantifying the degradation of the target protein in cells treated with the PROTAC.[4]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies for the POI and loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol assesses the cytotoxicity of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
96-well plates
-
MTT solution or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 5: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex.
Materials:
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN
-
HEK293 cells or other suitable cell line
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
-
Assay:
-
24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the ratio indicates ternary complex formation.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for PROTAC evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)heptanoic acid; CAS No.: 2338824-32-9 [chemshuttle.com]
Designing a Potent and Selective PROTAC: A Guide Using Pomalidomide-C6-COOH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[1] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[] Pomalidomide, a derivative of thalidomide, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex and is frequently used in PROTAC design. Pomalidomide-C6-COOH provides a readily available building block, incorporating the CRBN-binding moiety and a linker with a terminal carboxylic acid for straightforward conjugation to a warhead.
Designing a PROTAC with this compound
The design of a successful PROTAC is a multi-step process that requires careful consideration of the warhead, linker, and E3 ligase ligand.
1. Warhead Selection: The choice of warhead is critical and dictates the specificity of the PROTAC. An ideal warhead should exhibit high affinity and selectivity for the target protein. The exit vector for linker attachment on the warhead should be carefully chosen to avoid disrupting its binding to the target protein.
2. Linker Optimization: The linker plays a crucial role in the stability and efficacy of the ternary complex. Its length, composition, and attachment points can significantly impact the degradation efficiency (DC50 and Dmax) of the PROTAC. This compound offers a six-carbon alkyl linker, providing a good starting point for optimization. Further modifications, such as incorporating polyethylene (B3416737) glycol (PEG) chains, can modulate the physicochemical properties of the PROTAC.
3. E3 Ligase Ligand: Pomalidomide serves as a high-affinity ligand for the CRBN E3 ligase. Its use in PROTACs leverages a well-characterized mechanism of action for inducing protein degradation. The carboxylic acid functionality of this compound allows for standard amide bond formation with an amine-containing warhead or a linker extension.
Quantitative Data Summary
The following tables summarize key quantitative data for evaluating PROTAC performance. The values presented are representative examples from the literature and will vary depending on the specific target, cell line, and experimental conditions.
Table 1: Binary Binding Affinities
| Component | Binding Partner | Assay | Dissociation Constant (Kd) |
| Pomalidomide | Cereblon (CRBN) | Isothermal Titration Calorimetry (ITC) | ~250 nM |
| Warhead (e.g., JQ1) | Target Protein (e.g., BRD4) | Surface Plasmon Resonance (SPR) | 1-100 nM |
Table 2: Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Assay | Cooperativity (α) |
| Example PROTAC | BRD4 | CRBN | SPR, BLI, ITC | >1 (Positive) |
Cooperativity (α) is a measure of the influence of one binding event on the other. α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
Table 3: Cellular Degradation Potency and Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 (Pomalidomide-based) | BRD4 | HeLa | <10 | >90 |
| ARV-825 (Pomalidomide-based) | BRD4 | RS4;11 | 1 | >95 |
DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general method for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified Protein of Interest (POI)
-
Recombinant purified E3 ligase complex (e.g., CRBN-DDB1)
-
PROTAC compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Method:
-
Immobilization: Immobilize the POI onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the immobilized POI surface to determine the binary binding affinity (Kd).
-
Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Formation:
-
Inject a saturating concentration of the PROTAC over the immobilized POI.
-
While the PROTAC is associated with the POI, inject a series of concentrations of the E3 ligase.
-
An increase in the SPR signal upon E3 ligase injection indicates the formation of a ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and calculate the dissociation constant (Kd) for each interaction. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Protocol 2: In-Cell Ubiquitination Assay
This protocol describes a method to detect the ubiquitination of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors)
-
Antibody against the POI for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
-
SDS-PAGE and Western blotting reagents
Method:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a specified time. Include a vehicle control and a positive control (if available). Co-treat with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the POI overnight at 4°C.
-
Add protein A/G beads to pull down the POI-antibody complex.
-
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated POI.
-
Re-probe the membrane with an anti-POI antibody to confirm equal immunoprecipitation.
-
-
Data Analysis: Analyze the Western blot bands to determine the extent of POI ubiquitination in response to PROTAC treatment.
Protocol 3: Cellular Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting reagents
Method:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Probe with a primary antibody against a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols for In Vitro Evaluation of Pomalidomide-C6-COOH Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2] PROTACs synthesized with Pomalidomide-C6-COOH utilize pomalidomide (B1683931) as the E3 ligase ligand to engage Cereblon (CRBN), a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3][4] The PROTAC thereby acts as a molecular bridge, forming a ternary complex between the POI and the CRL4-CRBN E3 ligase.[5] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.
This document provides detailed protocols for the essential in vitro assays required to characterize the efficacy and mechanism of action of pomalidomide-based PROTACs. The key evaluation steps include confirming the formation of the ternary complex, measuring subsequent ubiquitination of the target protein, quantifying target protein degradation, and assessing the downstream effects on cell viability.
PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC-induced formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein. The catalytic nature of this process allows substoichiometric amounts of the PROTAC to eliminate a large pool of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical prerequisite for efficient protein degradation. Proximity-based assays are essential for confirming and quantifying this interaction. Techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are commonly used.
TR-FRET Protocol for Ternary Complex Formation
This protocol describes a general method to measure the interaction between a POI and CRBN in the presence of a pomalidomide-based PROTAC.
Materials and Reagents:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Fluorescein or Bodipy-conjugated anti-GST antibody (Acceptor)
-
Pomalidomide-based PROTAC
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume assay plates
Experimental Workflow:
Caption: Experimental workflow for a TR-FRET based ternary complex assay.
Procedure:
-
Prepare serial dilutions of the PROTAC in Assay Buffer.
-
In a 384-well plate, add the Tb-conjugated antibody and the His-tagged POI. Incubate for 30-60 minutes at room temperature.
-
Add the Fluorescein-conjugated antibody and the GST-tagged CRBN/DDB1 complex.
-
Add the PROTAC dilutions or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Read the plate using a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is often observed, where at very high concentrations, the signal decreases due to the formation of binary complexes that prevent ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system. It confirms that the ternary complex is productive and leads to the enzymatic transfer of ubiquitin.
Protocol for In Vitro Ubiquitination
Materials and Reagents:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D1/2)
-
Purified CRL4-CRBN E3 Ligase complex
-
Purified POI
-
Human Recombinant Ubiquitin
-
ATP solution
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM DTT, pH 7.5)
-
Pomalidomide-based PROTAC
-
Laemmli sample buffer
-
Reagents for Western Blotting (see Section 3.1)
Experimental Workflow:
Caption: Workflow for in vitro ubiquitination followed by Western Blot.
Procedure:
-
Thaw all components on ice. Prepare a master mix of common reagents to ensure consistency.
-
Assemble the 25 µL reactions in microcentrifuge tubes on ice by adding components in the following order: Reaction Buffer, ATP, E1, E2, Ubiquitin, CRL4-CRBN, POI, and finally the PROTAC or vehicle control.
-
Initiate the reaction by incubating at 37°C for 60-120 minutes.
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analyze the samples by Western Blotting as described in Section 3.
-
Data Analysis: Probe the Western blot membrane with a primary antibody against the POI. A ladder or smear of higher molecular weight bands above the unmodified POI band indicates successful mono- and poly-ubiquitination.
Target Protein Degradation Assay (Western Blot)
Western blotting is the most common and direct method to quantify the reduction in target protein levels within cells after PROTAC treatment. This assay is crucial for determining key efficacy parameters such as DC₅₀ and Dₘₐₓ.
Protocol for Western Blot Analysis
Materials and Reagents:
-
Cell culture reagents and appropriate cell line
-
Pomalidomide-based PROTAC and vehicle control (DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them directly in the well using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against PROTAC concentration to generate a dose-response curve and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Cell Viability / Cytotoxicity Assays
It is essential to assess the effect of POI degradation on cell health and to distinguish targeted anti-proliferative effects from non-specific cytotoxicity. Assays like CellTiter-Glo® (CTG) or CCK-8 are commonly used.
Protocol for CellTiter-Glo® (CTG) Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials and Reagents:
-
Cell culture reagents and appropriate cell line
-
Pomalidomide-based PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for a period relevant to the degradation time course (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot cell viability (%) against PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Quantitative Data Summary
The following table presents representative quantitative data for pomalidomide-based PROTACs from published studies. These values are highly dependent on the target protein, linker composition, and cell line used.
| PROTAC Name/ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Duration (h) | Reference |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | 10 | |
| Compound 16 | EGFR | A549 | Not Reported | 96 | 72 | |
| TD9 | Tyrosinase | MNT-1 | ~50,000 | 61 | Not Reported | |
| H-PGDS-7 | H-PGDS | KU812 | 0.0173 | Not Reported | Not Reported |
Note: DC₅₀ and Dₘₐₓ values are key metrics for evaluating PROTAC potency and efficacy.
References
Application Notes and Protocols for Pomalidomide-C6-COOH-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the cellular uptake and distribution of Pomalidomide-C6-COOH-based Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are designed to facilitate the characterization of these molecules, enabling researchers to assess their efficacy and mechanism of action.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] Pomalidomide-based PROTACs utilize pomalidomide (B1683931) as the E3 ligase-recruiting moiety, which specifically binds to the Cereblon (CRBN) substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex.[2][3] The "C6-COOH" component refers to a linker connecting pomalidomide to a ligand that binds the target protein. The linker's composition and length are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][4]
The efficacy of a PROTAC is dependent on a series of events, beginning with its ability to permeate the cell membrane and achieve a sufficient intracellular concentration. Once inside the cell, the PROTAC must engage both its target protein and the E3 ligase to form a productive ternary complex, leading to polyubiquitination of the target and its recognition and degradation by the 26S proteasome.
Data Presentation: Quantitative Analysis of PROTAC Activity
The following tables provide a template for summarizing the key quantitative data obtained from the experimental protocols described below. This structured format allows for easy comparison of different this compound-based PROTACs.
Table 1: In Vitro Degradation Efficacy
| PROTAC Identifier | Target Protein | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Treatment Time (h) |
| PROTAC-A | Target X | Cell Line Y | 50 | 95 | 24 |
| PROTAC-B | Target X | Cell Line Y | 150 | 85 | 24 |
| Control-PROTAC | Target X | Cell Line Y | >1000 | <10 | 24 |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of protein degradation.
Table 2: Cellular Viability and Target Engagement
| PROTAC Identifier | Target Protein | Cell Line | IC₅₀ (nM)³ | Target Engagement (IC₅₀, nM)⁴ |
| PROTAC-A | Target X | Cell Line Y | 100 | 75 |
| PROTAC-B | Target X | Cell Line Y | 350 | 200 |
| Control-PROTAC | Target X | Cell Line Y | >10000 | >5000 |
³IC₅₀: Half-maximal inhibitory concentration for cell viability. ⁴Target Engagement IC₅₀: Half-maximal inhibitory concentration in a target engagement assay (e.g., NanoBRET).
Table 3: Intracellular Concentration and Subcellular Distribution
| PROTAC Identifier | Cell Line | Intracellular Conc. (nM)⁵ | Cytosolic Fraction (%) | Nuclear Fraction (%) | Membrane Fraction (%) |
| PROTAC-A | Cell Line Y | 250 | 60 | 30 | 10 |
| PROTAC-B | Cell Line Y | 100 | 75 | 20 | 5 |
⁵Determined at an extracellular concentration of 1 µM after 4 hours.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for pomalidomide-based PROTACs and the general experimental workflow for their characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or with a fixed concentration for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent and solubilization solution (e.g., DMSO or SDS in HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
Assay:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at ~570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC₅₀ value.
-
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of the PROTAC to its target protein within living cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the target protein
-
This compound-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells expressing the NanoLuc®-target fusion protein in Opti-MEM®.
-
-
Assay Setup:
-
In a 96-well plate, add the PROTAC at various concentrations.
-
Add the cell suspension to the wells.
-
Add the NanoBRET™ tracer.
-
-
Incubation and Measurement:
-
Incubate at 37°C for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration to determine the target engagement IC₅₀.
-
Immunoprecipitation for Ubiquitination Analysis
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
-
Capture the immune complexes with protein A/G agarose beads.
-
-
Western Blotting:
-
Wash the beads and elute the bound proteins.
-
Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
LC-MS/MS for Intracellular PROTAC Quantification
This method determines the concentration of the PROTAC inside the cells.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
LC-MS/MS system
-
Acetonitrile/methanol for protein precipitation
-
Internal standard
Procedure:
-
Cell Treatment and Harvest:
-
Treat a known number of cells with the PROTAC for a specific duration.
-
Wash the cells extensively with ice-cold PBS to remove any PROTAC adhered to the cell surface.
-
Harvest the cells.
-
-
Sample Preparation:
-
Lyse the cells and perform protein precipitation with acetonitrile/methanol.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Quantify the PROTAC concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the intracellular concentration, often expressed in nM or as a cell-to-medium concentration ratio.
-
Subcellular Fractionation
This protocol separates the major cellular compartments to determine the distribution of the PROTAC.
Materials:
-
Cell line of interest treated with PROTAC
-
Fractionation buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
Reagents for analysis of each fraction (e.g., for LC-MS/MS or Western blotting for organelle markers)
Procedure:
-
Cell Homogenization:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in fractionation buffer and incubate on ice.
-
Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction (microsomes) and leave the cytosol in the supernatant.
-
-
Analysis of Fractions:
-
Analyze each fraction for the concentration of the PROTAC using LC-MS/MS.
-
Perform Western blotting for organelle-specific markers to assess the purity of the fractions.
-
Fluorescence Microscopy for Subcellular Localization
This method visualizes the localization of the PROTAC within the cell, often by tagging the PROTAC with a fluorophore or using fluorescently tagged target proteins.
Materials:
-
Fluorescently labeled this compound-based PROTAC or cells expressing a fluorescently tagged target protein
-
Glass-bottom imaging dishes
-
Live-cell imaging solution
-
Confocal or high-content imaging microscope with environmental control
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom imaging dishes.
-
If using a fluorescently tagged protein, ensure its expression.
-
-
Imaging:
-
Treat the cells with the fluorescently labeled PROTAC.
-
Acquire images over time using a confocal microscope.
-
Co-stain with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to determine co-localization.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity in different cellular compartments.
-
By following these detailed protocols, researchers can thoroughly characterize the cellular uptake, distribution, and efficacy of novel this compound-based PROTACs, thereby accelerating the development of new targeted protein degraders.
References
Troubleshooting & Optimization
Pomalidomide-C6-COOH PROTAC solubility problems and solutions
<_ _="12" />## Pomalidomide-C6-COOH PROTAC: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PROTACs that incorporate a this compound E3 ligase ligand-linker moiety. These molecules can present significant solubility challenges due to their high molecular weight and complex physicochemical properties.[1][2] This guide offers practical solutions and detailed protocols to help overcome these issues.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound PROTAC will not dissolve in standard organic solvents like DMSO. What should I do?
This is a common issue with large, complex molecules like PROTACs. If initial attempts at solubilization in pure DMSO at room temperature fail, we recommend a stepwise approach to enhance dissolution.
Troubleshooting Steps:
-
Gentle Heating: Briefly warm the solution to 37-60°C. Many PROTACs have higher solubility at elevated temperatures.[3] Be cautious and monitor for any signs of compound degradation.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can break up solid aggregates and facilitate solvent interaction.[3]
-
Co-solvents: If DMSO alone is insufficient, consider adding a small percentage of a different co-solvent. However, for most biological assays, starting with 100% DMSO is preferable for creating high-concentration stock solutions.
A detailed protocol for preparing a high-concentration stock solution is provided below.
FAQ 2: My PROTAC precipitates when I dilute my DMSO stock into aqueous buffer for my in vitro assay. How can I prevent this?
Precipitation upon dilution into aqueous media is a classic sign of a compound with poor aqueous solubility. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to minimize solvent effects on biological targets.
Solutions & Strategies:
-
Lower the Final Concentration: Determine the maximum achievable concentration in your final assay buffer without precipitation. This may require testing a serial dilution of your PROTAC.
-
Use Formulation Excipients: Consider the use of solubilizing agents in your final buffer. Options include:
-
Tween 80 or Pluronic F-68: These non-ionic surfactants can help maintain PROTAC solubility in aqueous solutions. Start with low concentrations (e.g., 0.01% - 0.1%).
-
Cyclodextrins: Molecules like HP-β-CD can encapsulate the hydrophobic parts of the PROTAC, improving aqueous solubility.[4]
-
-
pH Adjustment: The carboxylic acid (-COOH) group on the linker means the PROTAC's solubility will be pH-dependent. At pH values above the pKa of the carboxylic acid (typically around 4-5), the group will be deprotonated and negatively charged, which can increase aqueous solubility. Ensure your buffer pH is appropriate. The introduction of a carboxylic acid may also interfere with P-gp binding, potentially reducing efflux.
FAQ 3: How does the this compound component specifically affect the solubility of my PROTAC?
The overall solubility of a PROTAC is influenced by all its building blocks: the warhead, the linker, and the E3 ligase binder.
-
Pomalidomide (B1683931): As a derivative of thalidomide, pomalidomide itself has low aqueous solubility (around 0.01 mg/mL). It is a relatively greasy, hydrophobic molecule.
-
-C6- Alkyl Linker: The six-carbon alkyl chain is hydrophobic and contributes negatively to aqueous solubility. Shorter or more polar linkers (e.g., containing PEG or piperazine (B1678402) units) can improve solubility.
-
-COOH (Carboxylic Acid): This terminal group provides a key advantage. It offers a handle for pH-dependent solubility. In buffers with a pH above its pKa, the carboxylate form (-COO⁻) is more polar and can significantly enhance aqueous solubility compared to the neutral form.
Quantitative Data Summary
The solubility of a final PROTAC molecule is highly dependent on the warhead attached to the this compound linker. However, the table below provides solubility data for the Pomalidomide E3 ligase binder itself and a representative linker conjugate to illustrate general trends.
| Compound | Solvent | Solubility | Notes |
| Pomalidomide | DMSO | ~15 mg/mL | High solubility, suitable for stock solutions. |
| Dimethyl Formamide (DMF) | ~10 mg/mL | Alternative organic solvent for stocks. | |
| Aqueous Buffer (pH 7.2) | Sparingly soluble | Very low solubility, requires DMSO pre-dissolution. | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | Illustrates precipitation upon aqueous dilution. | |
| Pomalidomide-linker conjugate * | DMSO | ~100 mg/mL | The addition of a long linker can sometimes improve DMSO solubility. |
*Data for Pomalidomide-C6-O-C5-O-C4-COOH, a commercially available linker conjugate, used as a proxy.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is designed for initial solubilization of a this compound based PROTAC that is difficult to dissolve.
Materials:
-
This compound PROTAC (solid powder)
-
Anhydrous DMSO
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Water bath or heat block set to 40-60°C
-
Sonicator bath
Methodology:
-
Weigh the desired amount of PROTAC powder and place it in the vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in the water bath/heat block for 5-10 minutes. Periodically remove and vortex. Caution: Do not overheat, as this may degrade the compound.
-
If solids persist, place the vial in a sonicator bath for 10-15 minutes, or until the solution clarifies.
-
Once fully dissolved, visually inspect the solution for any remaining particulates against a light source.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Visual Guides
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) work by inducing the degradation of a target protein. The PROTAC molecule forms a ternary complex, bringing together the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Solubility Troubleshooting Workflow
This workflow provides a logical sequence of steps to address solubility issues encountered during experimental setup.
Caption: Decision tree for troubleshooting PROTAC solubility problems.
References
Technical Support Center: Optimizing Linker Length for Pomalidomide-C6-COOH-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on Pomalidomide-C6-COOH-based constructs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Pomalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, Pomalidomide for Cereblon), and a chemical linker that connects the two.[1] The primary function of the linker is to bridge the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2] This induced proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1][3]
Q2: How does linker length critically impact the efficacy of a PROTAC?
Linker length is a paramount parameter that governs the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Too short: A linker that is too short may cause steric hindrance, preventing the target protein and the E3 ligase from coming together to form a productive complex.
-
Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination or could lead to unproductive binding conformations.
An optimal linker length maximizes favorable protein-protein interactions within the ternary complex, which is essential for efficient ubiquitination and potent degradation of the target protein.
Q3: What are the most common types of linkers used in PROTAC design, and what are their characteristics?
The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.
-
PEG Linkers: These are often chosen for their flexibility and hydrophilicity, which can improve the solubility and cell permeability of the often large and greasy PROTAC molecules.
-
Alkyl Chains: These linkers provide more rigidity compared to PEG chains, which can be advantageous in pre-organizing the binding moieties for a more favorable ternary complex formation.
The choice between these and other linker types, such as those incorporating rigid elements like alkynes or cyclic structures, depends on the specific target and the desired physicochemical properties of the PROTAC.
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation. A well-designed linker can enhance the stability of the ternary complex, a factor known as positive cooperativity, which can help mitigate the hook effect. Modifying the linker's flexibility or rigidity can also influence the severity of this effect.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and Cereblon, but I don't observe significant target protein degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Potential Cause: Suboptimal Linker Length: Even with strong binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: Systematically vary the linker length by adding or removing ethylene (B1197577) glycol or methylene (B1212753) units.
-
Assess Degradation Activity: Evaluate the degradation of the target protein using techniques like Western Blot or targeted proteomics across a range of concentrations for each new PROTAC.
-
-
Potential Cause: Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.
-
Troubleshooting Steps:
-
Modify Linker Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the target-binding ligand.
-
Alter Linker Rigidity: Introduce more rigid or flexible elements into the linker to change the conformational dynamics of the ternary complex.
-
Problem 2: My PROTAC exhibits poor cellular permeability or low aqueous solubility.
The physicochemical properties of the linker significantly contribute to the overall properties of the PROTAC molecule.
-
Potential Cause: Poor Physicochemical Properties of the Linker: The linker may be too hydrophobic or contribute to a high molecular weight and polar surface area, limiting cell permeability.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Moieties: Introduce hydrophilic elements like PEG units into the linker to improve solubility.
-
Balance Hydrophilicity and Lipophilicity: Systematically modify the linker to achieve a balance that allows for both sufficient solubility and cell membrane passage.
-
Assess Cell Permeability: Utilize cellular uptake assays to determine if the modified PROTACs are reaching their intracellular target at sufficient concentrations.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and the ligand used. Below are examples illustrating the impact of linker length on the degradation of different target proteins using Pomalidomide-based PROTACs.
Table 1: Effect of Linker Length on p38α/β Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | 8 | No Degradation | <10 |
| Compound B | 15 | >1000 | ~20 |
| Compound C | 16 | ~100 | >90 |
| Compound D | 17 | ~50 | >95 |
Data synthesized from published literature for illustrative purposes. This table demonstrates that for p38α/β, a minimum linker length of 15 atoms was required to observe degradation, with optimal activity seen at 16-17 atoms.
Table 2: Influence of Linker Composition and Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG3 | 50 | 85 |
| BTK Degrader 2 | PEG4 | 25 | 95 |
| BTK Degrader 3 | Alkyl-C8 | 100 | 70 |
| BTK Degrader 4 | Alkyl-C10 | 60 | 80 |
Data synthesized from published literature for illustrative purposes. This table highlights how both the length and the chemical nature (PEG vs. alkyl) of the linker can impact degradation potency and efficacy for a specific target like BTK.
Experimental Protocols
1. Synthesis of this compound-based PROTACs via Amide Coupling
This protocol outlines a general procedure for the final step in synthesizing a PROTAC by coupling a this compound linker with an amine-functionalized ligand for the protein of interest (POI).
-
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a solution of the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
-
2. Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.
-
Procedure:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
Pomalidomide-C6-COOH stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C6-COOH, focusing on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug. It is functionalized with a C6 carboxylic acid linker, making it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The pomalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of this enzyme to a target protein for degradation.[1][2]
Q2: What are the main stability concerns for this compound in aqueous solutions?
A2: The primary stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis.[3] Similar to its parent compound, pomalidomide, and other thalidomide (B1683933) analogs, the amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings are prone to cleavage, especially in neutral to basic conditions (pH > 6.0). This degradation can lead to a loss of biological activity.
Q3: How does pH affect the stability of this compound?
A3: The rate of hydrolysis of pomalidomide and its analogs is significantly influenced by pH. Stability is greater in acidic conditions (pH < 6.0). As the pH increases, the rate of degradation accelerates. Therefore, it is recommended to use acidic buffers for experiments involving this compound in aqueous solutions whenever possible.
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure maximum stability, stock solutions of this compound should be prepared in an anhydrous organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO). These stock solutions should be stored at low temperatures, with recommendations of -20°C for up to one month or -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh from a DMSO stock immediately before use. If temporary storage of an aqueous solution is necessary, it should be kept at 2-8°C and in an acidic buffer. Long-term storage in aqueous media is strongly discouraged due to the risk of hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in an aqueous-based assay. | Hydrolysis of this compound in the experimental buffer. | Prepare fresh aqueous solutions of the compound for each experiment. Ensure the pH of the buffer is below 6.0 if compatible with the assay. Minimize the incubation time in aqueous buffer. |
| Precipitation of the compound due to low aqueous solubility. | Confirm the final concentration is below the solubility limit in your specific buffer. A final DMSO concentration of <0.5% may be necessary to maintain solubility. Visually inspect for any precipitate. | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of this compound. | The new peaks are likely hydrolysis products. Analyze a freshly prepared sample as a control. The primary degradation pathway involves the cleavage of the amide bonds in the glutarimide and phthalimide rings. |
| Inconsistent experimental results. | Inconsistent compound stability due to variations in solution preparation and storage. | Strictly adhere to the recommended procedures for preparing and storing stock solutions (dissolved in DMSO, aliquoted, and stored at -20°C or -80°C). Prepare aqueous working solutions immediately before each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution after the initial preparation to avoid multiple freeze-thaw cycles. |
Quantitative Stability Data
| Compound Class | pH | Temperature (°C) | Approximate Half-life (hours) |
| Thalidomide & N-alkyl analogs | 6.4 | 32 | 25 - 35 |
| Thalidomide | 7.4 | 37 | Rapid hydrolysis |
Note: The presence of the C6-carboxylic acid linker in this compound may influence its stability profile. It is crucial for researchers to experimentally determine the stability of this compound under their specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound using HPLC
This protocol outlines a general procedure to determine the stability of this compound in various aqueous buffers.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Aqueous buffers of desired pH (e.g., pH 4.0, 7.4, 9.0)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh a precise amount of this compound and dissolve it in DMSO to a final concentration of 10 mM.
-
Working Solutions (100 µM): Dilute the 10 mM stock solution with the respective aqueous buffers (pH 4.0, 7.4, and 9.0) to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the stability and the assay.
3. Stability Study:
-
Incubate the prepared working solutions at a controlled temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Store the quenched samples at -20°C until HPLC analysis.
4. HPLC Analysis:
-
Set up an appropriate HPLC method to separate this compound from its potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid) is a common starting point.
-
Inject the quenched samples onto the HPLC system.
-
Monitor the peak area of the parent this compound peak at each time point.
5. Data Analysis:
-
Plot the percentage of the remaining this compound (based on peak area relative to the t=0 time point) against time for each pH condition.
-
From this data, the half-life (t½) of this compound at each condition can be calculated.
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Pomalidomide hijacks the CRL4-CRBN E3 ligase complex.
References
Technical Support Center: Synthesis of Pomalidomide-C6-COOH PROTAC Linker
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Pomalidomide-C6-COOH PROTAC linker synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step process. First, a nucleophilic aromatic substitution (SNAr) reaction is performed between 4-fluorothalidomide and a protected form of 6-aminohexanoic acid, typically the tert-butyl ester. This is followed by the deprotection of the carboxylic acid to yield the final product. Using a protected form of the amino acid is crucial to prevent the carboxylic acid from interfering with the primary amine's nucleophilicity.
Q2: I am observing a low yield in the first step (SNAr reaction). What are the potential causes and solutions?
A2: Low yields in the SNAr reaction are a common issue. Several factors could be contributing to this:
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical.
-
Reagent Quality: Degradation of starting materials, especially 4-fluorothalidomide, can significantly impact the yield.
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the starting materials and affect the base's efficacy.
Refer to the Troubleshooting Guide below for specific recommendations.
Q3: Why is my final product impure after deprotection?
A3: Impurities after deprotection can arise from several sources:
-
Incomplete Deprotection: The reaction may not have gone to completion.
-
Side Reactions: The harsh acidic conditions of deprotection can sometimes lead to side reactions with the pomalidomide (B1683931) core.
-
Carryover of Impurities: Impurities from the first step that were not removed can be carried over.
Thorough purification after both the SNAr reaction and the deprotection step is essential.
Q4: Can I use 6-aminohexanoic acid directly without protection?
A4: While it is technically possible, it is not recommended. The free carboxylic acid can be deprotonated by the base used in the SNAr reaction, making the amino acid less soluble in common organic solvents and reducing the nucleophilicity of the amine group, which can lead to significantly lower yields.[1] Protecting the carboxylic acid as an ester, such as a tert-butyl ester, circumvents these issues and generally results in higher and more consistent yields.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Pomalidomide-C6-NH-Boc | Suboptimal Solvent: DMF can decompose at high temperatures in the presence of amines, leading to byproducts. | Switch to a more stable solvent like DMSO. |
| Ineffective Base: The chosen base may not be strong enough or may be sterically hindered. | Use a non-nucleophilic base like Diisopropylethylamine (DIPEA). | |
| Low Reaction Temperature: The SNAr reaction is often slow at lower temperatures. | Increase the reaction temperature to 90-130 °C. | |
| Moisture Contamination: Water can react with the starting materials. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Multiple Byproducts | Decomposition of Solvent: As mentioned, DMF can be problematic. | Use DMSO as the solvent. |
| Side reactions with Pomalidomide: The glutarimide (B196013) ring of pomalidomide can be sensitive to certain conditions. | Avoid overly harsh basic or acidic conditions where possible. | |
| Incomplete Deprotection | Insufficient Deprotection Reagent: Not enough acid was used to complete the reaction. | Use a larger excess of Trifluoroacetic acid (TFA). |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | Increase the reaction time and monitor by TLC or LC-MS. | |
| Difficulty in Purification | Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC. |
| Product Precipitation: The product may be crashing out of the column. | Adjust the solvent polarity to improve solubility. |
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of Pomalidomide-Amine Conjugates
Note: This table summarizes reported yields for the synthesis of various pomalidomide-amine conjugates to provide an expected range for the synthesis of this compound. The specific yield for the C6-COOH linker may vary.
| Amine Linker | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargylamine | DMSO | DIPEA | 90 | 16 | 84 | [1] |
| Benzylamine | DMSO | DIPEA | 90 | 16 | 68 | [1] |
| Glycine-t-butyl ester | DMSO | DIPEA | 90 | 16 | 53 | [1] |
| Glycine | DMSO | DIPEA | 90 | 16 | 13 | |
| Sarcosine | DMSO | DIPEA | 90 | 16 | 61 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoate
-
Reagents and Materials:
-
4-fluorothalidomide
-
tert-butyl 6-aminohexanoate (B3152083)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add tert-butyl 6-aminohexanoate (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Synthesis of 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoic acid (this compound)
-
Reagents and Materials:
-
tert-butyl 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the product from Protocol 1 in anhydrous DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude product can be purified by recrystallization or preparative HPLC to obtain the final this compound.
-
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
Troubleshooting failed ternary complex formation with Pomalidomide-C6-COOH
Welcome to the technical support center for Pomalidomide-C6-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the formation of a ternary complex with this specific Proteolysis Targeting Chimera (PROTAC) component.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ternary complex formation?
Pomalidomide is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC, Pomalidomide serves to recruit CRBN. The "-C6-COOH" is a linker composed of a six-carbon chain terminating in a carboxylic acid. This linker is intended to be conjugated to a ligand that binds to a specific protein of interest (POI). The entire PROTAC molecule then acts as a bridge to bring the POI and CRBN into close proximity, forming a ternary complex (POI-PROTAC-CRBN). This proximity is the crucial first step for the subsequent ubiquitination and degradation of the POI by the proteasome.[1][2][3]
Q2: We are observing poor degradation of our target protein. Could inefficient ternary complex formation with our this compound-based PROTAC be the cause?
Yes, the formation of a stable ternary complex is a critical and often rate-limiting step for effective protein degradation.[4][5] If the ternary complex does not form efficiently, ubiquitination of the target protein will be impaired, leading to little or no degradation. Several factors related to the this compound component and the overall PROTAC design can contribute to this issue.
Q3: What are the key factors influencing the stability and efficiency of ternary complex formation?
The stability and efficiency of ternary complex formation are influenced by several factors:
-
Cooperativity: This refers to the synergistic binding between the PROTAC, the target protein, and the E3 ligase. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, is highly desirable for a stable ternary complex.
-
Linker Length and Composition: The six-carbon chain of the "-C6-COOH" linker plays a crucial role. A linker that is too short can cause steric hindrance, preventing the two proteins from coming together. Conversely, a linker that is too long might lead to unproductive binding modes where the ubiquitination sites on the target protein are not accessible to the E2 enzyme associated with the E3 ligase.
-
Linker Attachment Point: The point of attachment of the linker to both the Pomalidomide moiety and the target protein ligand is critical. The C6 linker on this compound is typically attached at the C4 or C5 position of the phthalimide (B116566) ring to minimize interference with CRBN binding.
-
Physicochemical Properties of the Linker: The carboxylic acid (-COOH) group on the linker introduces a negative charge at physiological pH. This can influence the solubility, cell permeability, and binding interactions of the PROTAC. This charge may either be beneficial or detrimental to ternary complex formation depending on the surface electrostatics of the target protein and CRBN.
Troubleshooting Guide: Failed Ternary Complex Formation
This guide provides a step-by-step approach to troubleshoot issues with ternary complex formation when using a this compound-based PROTAC.
Problem: No or low level of target protein degradation observed.
Possible Cause 1: Inefficient Ternary Complex Formation
Even if your PROTAC binds to the target protein and CRBN individually, it may not effectively bring them together.
-
Troubleshooting Steps:
-
Confirm Binary Engagement: First, verify that your this compound-based PROTAC binds to both the target protein and CRBN independently. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Assess Ternary Complex Formation Directly: Employ biophysical assays to directly measure the formation of the ternary complex. Techniques like SPR, ITC, or Förster Resonance Energy Transfer (FRET)-based assays can provide quantitative data on the stability of the complex.
-
Perform a Dose-Response Experiment: A bell-shaped dose-response curve, known as the "hook effect," is characteristic of PROTACs. At very high concentrations, the PROTAC can form binary complexes with either the target protein or CRBN, which inhibits the formation of the productive ternary complex. Observing a hook effect, even with weak degradation, suggests that ternary complex formation is occurring to some extent.
-
Possible Cause 2: Unfavorable Linker Properties
The "-C6-COOH" linker may not be optimal for your specific target protein.
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize and test a series of PROTACs with different linker lengths (e.g., C4, C8, C12). This will help determine the optimal distance required for productive ternary complex formation.
-
Modify Linker Composition: The charged nature of the carboxylic acid may be causing electrostatic repulsion or unfavorable interactions. Consider synthesizing analogs with a neutral linker (e.g., replacing -COOH with an amide or an alcohol) or a different charged group to probe the effect of electrostatics.
-
Alter Linker Rigidity: The flexible C6 alkyl chain allows for many possible conformations. Introducing some rigidity into the linker, for instance with a phenyl or cycloalkyl group, can sometimes stabilize a productive conformation of the ternary complex.
-
Possible Cause 3: Experimental Conditions
Suboptimal experimental conditions can hinder ternary complex formation and subsequent degradation.
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: As mentioned, perform a wide dose-response curve to identify the optimal concentration range for degradation.
-
Check Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. If you are not seeing degradation in cells, consider performing an in-vitro degradation assay with cell lysate to confirm that the PROTAC is active in a cell-free environment.
-
Ensure E3 Ligase Expression: Confirm that the cell line you are using expresses sufficient levels of CRBN. You can check this by Western blot.
-
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data that could be generated during the troubleshooting process.
| PROTAC Construct | Binary Affinity to Target (KD, nM) | Binary Affinity to CRBN (KD, nM) | Ternary Complex Cooperativity (α) | Target Degradation (DC50, nM) |
| This compound-TargetLigand | 50 | 250 | 0.8 | >1000 |
| Pomalidomide-C8-amide-TargetLigand | 55 | 240 | 5.2 | 50 |
| Pomalidomide-C6-OH-TargetLigand | 48 | 260 | 2.1 | 200 |
-
KD: Dissociation constant, a measure of binding affinity (lower value means stronger binding).
-
α (Cooperativity factor): >1 indicates positive cooperativity, <1 indicates negative cooperativity, =1 indicates no cooperativity.
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This method is used to verify the formation of the ternary complex within a cellular context.
-
Cell Culture and Lysis:
-
Culture cells to approximately 80% confluency.
-
Treat cells with either DMSO (vehicle control) or your this compound-based PROTAC at the desired concentration for 4-6 hours.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, then clarify by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysate with an antibody against your target protein overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against your target protein and CRBN.
-
An enhanced band for CRBN in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes.
-
Immobilization:
-
Covalently immobilize purified CRBN protein onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of your this compound-based PROTAC over the CRBN-coated surface to determine the binding affinity (KD).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its affinity for the target.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the CRBN-coated surface.
-
The resulting sensorgrams can be fitted to a ternary binding model to determine the affinity and stability of the ternary complex.
-
Visualizations
References
How to avoid off-target effects with pomalidomide-based PROTACs
Welcome to the technical support center for pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The primary off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide (B1683931) moiety. Pomalidomide itself can act as a "molecular glue" to recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized off-target neosubstrates are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2][3] The degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[2]
Q2: Why is the C5 position on the pomalidomide phthalimide (B116566) ring critical for reducing off-target effects?
A2: Modifications at the C5 position of the pomalidomide's phthalimide ring are a key strategy to minimize the off-target degradation of zinc-finger (ZF) proteins. Introducing substituents at this position can create steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation. In contrast, modifications at the C4 position generally do not provide the same benefit and can lead to significant off-target effects. The azide (B81097) group at the C5 position also provides a convenient handle for "click chemistry," allowing for straightforward and efficient conjugation to a target protein ligand.
Q3: What is the "hook effect" and how does it relate to off-target degradation?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at high concentrations, the PROTAC shows reduced degradation of the target protein, resulting in a bell-shaped curve. This occurs because excess bifunctional molecules disrupt the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) and instead favor the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase). It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at high PROTAC concentrations.
Q4: How can I experimentally assess the off-target profile of my pomalidomide-based PROTAC?
A4: A comprehensive method for assessing off-target effects is global proteomics using mass spectrometry (e.g., with Tandem Mass Tags, TMT). This technique allows for the identification and quantification of thousands of proteins in cells treated with your PROTAC compared to a vehicle control, revealing any unintended protein degradation. Western blotting can then be used to confirm the degradation of specific off-target proteins identified in the proteomics screen. Additionally, NanoBRET™ Target Engagement Assays can be employed to measure the formation of ternary complexes with off-target proteins in live cells.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, validation, and application of pomalidomide-based PROTACs.
| Problem | Possible Causes | Solutions |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is recruiting neosubstrates to CRBN. | - Confirm that the linker is attached at the C5 position of the pomalidomide phthalimide ring. - Perform global proteomics to understand the scope of off-target degradation. - Consider further modifications to the pomalidomide scaffold, such as adding a fluoro group at the C6 position, which has been shown to reduce ZF degradation for certain linkers. - Masking hydrogen-bond donors on the phthalimide ring can also reduce off-target binding. |
| Lack of On-Target Degradation | - Inefficient ternary complex formation. - Poor cell permeability. - Issues with the ubiquitin-proteasome machinery. | - Verify the formation of a stable ternary complex using co-immunoprecipitation or biophysical assays like NanoBRET™. - Optimize the linker length and composition; a linker that is too short or too long can prevent productive ternary complex formation. - Assess cell permeability using assays like the cellular thermal shift assay (CETSA). - Ensure the cell line used has a functional ubiquitin-proteasome system. |
| "Hook Effect" Observed in Degradation Assays | Excess PROTAC molecules are disrupting the formation of the productive ternary complex. | - Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax). - Conduct subsequent experiments within this optimal concentration range to avoid the hook effect. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, reagent quality, or experimental execution. | - Maintain consistent cell passage numbers and confluency. - Use high-quality, validated reagents. - Standardize all experimental protocols and execution. |
Quantitative Data Summary
The following tables summarize quantitative data illustrating the impact of pomalidomide modifications on off-target degradation.
Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91
| PROTAC Modification | Relative ZFP91 Degradation (%) | Reference |
| C4-Substituted | ~60% | Fictionalized Data based on |
| C5-Substituted | <20% | Fictionalized Data based on |
| Data is illustrative and approximated from graphical representations in the literature to highlight the trend. |
Table 2: Comparison of On-Target and Off-Target Degradation by a C5-Modified ALK PROTAC
| Protein | Degradation (%) at 100 nM | Reference |
| ALK (On-Target) | >90% | Fictionalized Data based on |
| SALL4 (Off-Target) | <10% | Fictionalized Data based on |
| ZFP91 (Off-Target) | <15% | Fictionalized Data based on |
| This table represents the improved selectivity achieved with rationally designed C5-modified PROTACs. |
Experimental Protocols & Visualizations
Mechanism of Action and Off-Target Effect
The pomalidomide moiety of the PROTAC recruits the E3 ubiquitin ligase Cereblon (CRBN). The other end of the PROTAC binds to the protein of interest (POI). This proximity induces the ubiquitination of the POI, leading to its degradation by the proteasome. Off-target effects occur when the pomalidomide moiety also recruits neosubstrates, such as zinc finger proteins (ZFPs), for degradation.
Caption: On-target vs. off-target degradation pathways for pomalidomide-based PROTACs.
Experimental Workflow for Assessing Off-Target Effects
A systematic workflow is crucial for identifying and validating off-target degradation. This typically involves a discovery phase using global proteomics followed by targeted validation methods.
Caption: Workflow for identification and validation of PROTAC off-target effects.
Detailed Protocol: Global Proteomics using TMT
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with different TMT reagents for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the intensities of the TMT reporter ions.
-
Identify proteins with significantly decreased abundance in the degrader-treated samples compared to the vehicle control as potential degradation targets.
-
Detailed Protocol: NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Cell Preparation and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
-
Assay Setup:
-
24 hours post-transfection, replace the culture medium with Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the recommended concentration.
-
Prepare serial dilutions of the pomalidomide-based PROTAC.
-
-
Treatment and Measurement:
-
Add the diluted PROTAC or vehicle control to the wells.
-
Immediately add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals at specified time points using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
References
Pomalidomide-C6-COOH: A Technical Guide to Storage, Handling, and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Pomalidomide-C6-COOH in your research. Below you will find comprehensive guidance on storage and handling, detailed experimental protocols, and troubleshooting advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored at -20°C in a sealed container, away from moisture. For long-term storage, -80°C is recommended.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.
Q3: How should I store the reconstituted stock solution?
A3: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.
Q4: I'm observing low solubility of this compound in DMSO. What can I do?
A4: To aid dissolution in DMSO, you can try ultrasonic treatment and gentle warming, including heating up to 60°C. Be aware that hygroscopic DMSO can negatively impact solubility.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a derivative of pomalidomide, which is an analogue of thalidomide, a known human teratogen. Therefore, it is suspected of damaging fertility or the unborn child.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Q6: What should I do in case of accidental skin or eye contact?
A6: In case of skin contact, wash the affected area immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Storage and Handling Data
For optimal stability and performance, adhere to the following storage conditions for this compound and its solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Sealed container, away from moisture |
| 4°C | Up to 2 years | Sealed container, away from moisture | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquoted, sealed container, away from moisture |
| -20°C | Up to 1 month | Aliquoted, sealed container, away from moisture |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation (e.g., IKZF1/Aiolos)
This protocol outlines the steps to assess the degradation of target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), in response to treatment with a this compound-based PROTAC.
Materials:
-
Cancer cell line (e.g., MM.1S)
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using an ECL substrate and visualize the bands with a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the extent of protein degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon).
Materials:
-
Cells expressing the target protein and Cereblon (CRBN)
-
This compound-based PROTAC
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western Blot (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor like MG132 (e.g., 10 µM) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with wash buffer to remove non-specific binding. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of both the target protein and the E3 ligase to confirm the formation of the ternary complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low protein degradation observed in Western Blot. | PROTAC is not cell-permeable. | Assess cell permeability using analytical methods. |
| Incorrect PROTAC concentration or treatment time. | Perform a dose-response and time-course experiment to optimize conditions. | |
| Low expression of Cereblon in the cell line. | Verify Cereblon expression levels by Western Blot. | |
| High background in Co-IP. | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer. |
| Non-specific antibody binding. | Use a high-quality, validated antibody and include an IgG control. | |
| Inconsistent results between experiments. | Freeze-thaw cycles of the PROTAC stock solution. | Prepare and use fresh aliquots for each experiment. |
| Cell passage number and confluency. | Maintain consistent cell culture conditions. |
Visualizing Key Processes
To further aid in the understanding of the mechanisms and workflows involved, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating a this compound-based PROTAC.
Caption: Key safety and handling considerations for this compound.
References
Overcoming steric hindrance in Pomalidomide-C6-COOH reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C6-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug. It features a C6 carboxylic acid linker, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. In this context, the pomalidomide moiety serves as a ligand for the Cereblon (CRBN) E3 ligase.
Q2: What are the main challenges when reacting this compound?
A2: The primary challenge in reactions involving this compound is overcoming steric hindrance. The pomalidomide structure itself is bulky, and when coupled with a C6 linker, it can create a sterically hindered environment around the carboxylic acid group. This can lead to low reaction yields, incomplete reactions, and the formation of side products.
Q3: How does steric hindrance affect the efficiency of PROTACs?
A3: In the context of PROTACs, steric hindrance can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. An improperly oriented or sterically clashing linker can prevent the necessary protein-protein interactions for ubiquitination to occur, thereby reducing the degradation efficiency of the target protein.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Problem: You are experiencing low yields when coupling this compound with a primary or secondary amine.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky nature of pomalidomide may be hindering the approach of the amine to the activated carboxylic acid.
-
Solution: Employ a coupling reagent known to be effective for sterically hindered reactions. Reagents like HATU, HCTU, PyAOP, or COMU are often more effective than standard carbodiimides like DCC or EDC in these situations.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: Screen different reaction conditions.
-
Solvent: Polar aprotic solvents like DMF or DMSO are commonly used. DMSO has been shown to be a superior solvent for similar reactions involving pomalidomide derivatives.[1]
-
Base: A non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.
-
Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields for sluggish reactions. However, excessive heat can lead to degradation.
-
-
-
Poor Activation of the Carboxylic Acid: The carboxylic acid may not be efficiently activated by the coupling reagent.
-
Solution: Ensure your coupling reagent is of high quality and used in the correct stoichiometry (often a slight excess). For carbodiimide-based couplings, the addition of an activating agent like HOBt or HOAt is crucial.
-
Issue 2: Formation of Side Products
Problem: Your reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of impurities.
Possible Causes and Solutions:
-
Reaction with Solvent: When using DMF as a solvent at elevated temperatures, it can decompose to generate dimethylamine, which can then react with your activated this compound, leading to an undesired amide side product.[1]
-
Solution: Switch to a more stable solvent like DMSO, especially if heating is required.[1]
-
-
Epimerization: The chiral center in the glutarimide (B196013) ring of pomalidomide can be susceptible to epimerization under basic conditions.
-
Solution: Use a hindered, non-nucleophilic base like DIPEA and avoid excessively harsh basic conditions or prolonged reaction times at elevated temperatures.
-
-
Side Reactions of the Coupling Reagent: Some coupling reagents can lead to specific side products. For example, uronium-based reagents like HBTU can cause guanidinylation of the amine.
-
Solution: If you suspect side reactions from your coupling reagent, consider switching to a different class of reagent (e.g., a phosphonium-based reagent like PyBOP).
-
Quantitative Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Additive | Typical Base | Typical Solvent | Reported Yield Range for Pomalidomide Derivatives | Key Advantages | Potential Drawbacks |
| HATU | None | DIPEA, TEA | DMF, DMSO | 42-80% | High reactivity, effective for hindered couplings. | Can cause guanidinylation of the amine if used in large excess. |
| HCTU | None | DIPEA | DMF, CH₂Cl₂ | Moderate to High | Less allergenic than HBTU, good for hindered couplings. | Can be less reactive than HATU. |
| PyAOP | None | DIPEA | DMF | High | Highly effective for N-methylated and hindered amino acids. | More expensive than other reagents. |
| COMU | None | DIPEA | DMF, 2-MeTHF | High | Safer alternative to HOBt/HOAt-based reagents, good solubility. | Byproducts can be difficult to remove in some cases. |
| EDC/HOBt | HOBt | DIPEA, TEA | DMF, CH₂Cl₂ | 13-43% | Cost-effective, widely used. | Less effective for sterically hindered couplings, potential for side reactions. |
Note: Yields are highly substrate-dependent and the provided ranges are indicative based on literature for similar pomalidomide conjugations. Optimization is always recommended.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using HATU
-
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 - 1.5 eq)
-
HATU (1.1 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DMSO
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO in a dry, nitrogen-flushed flask.
-
Add the amine coupling partner to the solution.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF or DMSO.
-
Add the HATU solution to the reaction mixture.
-
Add DIPEA dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Coupling Reactions
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Workflow for PROTAC Synthesis using this compound
Caption: PROTAC synthesis and purification workflow.
References
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-C6-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when modifying Pomalidomide-C6-COOH to improve its cell permeability for applications such as PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a derivative of the immunomodulatory drug pomalidomide (B1683931), functionalized with a C6 carboxylic acid linker. It is a crucial building block for synthesizing Proteolysis Targeting Chimeras (PROTACs), where pomalidomide acts as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The carboxylic acid group, being ionized at physiological pH, can significantly hinder the molecule's ability to passively diffuse across the lipophilic cell membrane, leading to low intracellular concentrations and reduced efficacy of the resulting PROTAC.
Q2: What are the primary strategies to improve the cell permeability of this compound?
A2: The two main strategies to enhance the cell permeability of this compound are:
-
Prodrug Approach: This involves masking the polar carboxylic acid group with a lipophilic moiety, most commonly by converting it into an ester (e.g., methyl ester, ethyl ester). This neutralization of the negative charge and increased lipophilicity facilitates passive diffusion across the cell membrane. Once inside the cell, endogenous esterases can cleave the ester, releasing the active carboxylic acid form.
-
Formulation Strategies: This approach focuses on the delivery vehicle for the molecule. Techniques include the use of lipid-based nanoparticles (LNPs) or self-emulsifying drug delivery systems (SEDDS). These formulations can encapsulate the molecule, aiding its transport across the cell membrane.
Q3: How does converting the carboxylic acid to an ester improve cell permeability?
A3: The conversion of a carboxylic acid to an ester improves cell permeability through several mechanisms:
-
Increased Lipophilicity: Esters are more lipophilic (less polar) than their corresponding carboxylic acids. This allows for more favorable partitioning into the lipid bilayer of the cell membrane.
-
Neutralization of Charge: At physiological pH, carboxylic acids are ionized and carry a negative charge, which is unfavorable for crossing the nonpolar cell membrane. Esterification neutralizes this charge, facilitating passive diffusion.
-
Reduced Hydrogen Bonding Potential: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. An ester group has a reduced hydrogen bonding capacity, which can lead to better permeability.
Q4: What are the key in vitro assays to assess the cell permeability of this compound and its derivatives?
A4: The two most common in vitro assays for evaluating cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive membrane transport.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with transporters and efflux pumps. This model provides insights into both passive diffusion and active transport mechanisms, including the potential for efflux by proteins like P-glycoprotein (P-gp).
Q5: What is an acceptable range for permeability coefficients in these assays?
A5: Generally, compounds are classified as having low, medium, or high permeability based on their apparent permeability coefficient (Papp) values:
| Permeability Class | Papp (10⁻⁶ cm/s) in Caco-2 Assay |
| Low | < 1.0 |
| Medium | 1.0 - 5.0 |
| High | > 5.0 |
For PAMPA assays, the classification can vary depending on the specific assay conditions, but a similar trend is observed where higher Papp values indicate better passive permeability.
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of this compound
Possible Causes:
-
Poor Passive Diffusion: The carboxylic acid group is ionized at physiological pH, limiting its ability to cross the cell membrane.
-
Active Efflux: The molecule may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.
Troubleshooting Steps:
-
Modification to a Prodrug:
-
Action: Synthesize an ester prodrug (e.g., methyl or ethyl ester) of this compound to neutralize the charge and increase lipophilicity.
-
Expected Outcome: Increased passive diffusion and higher intracellular accumulation.
-
-
Investigate Active Efflux:
-
Action: In a Caco-2 assay, co-incubate this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).
-
Expected Outcome: If the intracellular concentration of this compound increases in the presence of the inhibitor, it suggests that the molecule is a substrate for that efflux pump.
-
-
Optimize Formulation:
-
Action: Formulate this compound in a lipid-based delivery system, such as lipid nanoparticles.
-
Expected Outcome: Enhanced delivery across the cell membrane.
-
Issue 2: Synthetic Challenges in Esterifying this compound
Possible Causes:
-
Steric Hindrance: The bulky pomalidomide moiety may sterically hinder the approach of the alcohol to the carboxylic acid.
-
Side Reactions: The reaction conditions may lead to unwanted side reactions on the pomalidomide core.
-
Low Yield: The reaction may not proceed to completion, resulting in a low yield of the desired ester.
Troubleshooting Steps:
-
Choice of Esterification Method:
-
Action: For simple esters like methyl or ethyl esters, use a Fischer esterification with a large excess of the corresponding alcohol and an acid catalyst (e.g., H₂SO₄ or HCl). For more complex esters, consider using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.
-
Rationale: Fischer esterification is effective for simple alcohols and can be driven to completion by using the alcohol as the solvent. Coupling agents are more versatile for a wider range of alcohols and can often be performed under milder conditions.
-
-
Reaction Conditions:
-
Action: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, prolonged heating at high temperatures can cause degradation.
-
-
Purification:
-
Action: Purify the resulting ester using column chromatography on silica (B1680970) gel.
-
Rationale: This will effectively separate the desired ester from unreacted starting material and any byproducts.
-
Issue 3: Inconsistent Results in Permeability Assays
Possible Causes:
-
Compound Solubility: The compound may have low solubility in the assay buffer, leading to inaccurate concentration measurements.
-
Non-specific Binding: The compound may bind to the plastic of the assay plates, reducing the effective concentration.
-
Cell Monolayer Integrity (Caco-2): The Caco-2 cell monolayer may not be fully confluent or may have lost its integrity, leading to artificially high permeability values.
Troubleshooting Steps:
-
Solubility Assessment:
-
Action: Determine the solubility of the compound in the assay buffer before conducting the permeability experiment. If solubility is low, consider adding a small percentage of a co-solvent like DMSO (typically ≤1%).
-
Rationale: Ensuring the compound is fully dissolved is critical for accurate permeability measurements.
-
-
Recovery Calculation:
-
Action: At the end of the assay, measure the compound concentration in both the donor and acceptor wells, as well as any remaining in the donor plate, to calculate the mass balance (recovery).
-
Expected Outcome: A low recovery (<70%) may indicate non-specific binding or compound instability.
-
-
Monolayer Integrity Check (Caco-2):
-
Action: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Expected Outcome: Consistent TEER values and low permeability of Lucifer yellow indicate a healthy and intact cell monolayer.
-
Quantitative Data
The following table summarizes hypothetical but representative data illustrating the expected improvement in cell permeability when modifying this compound. Actual experimental results may vary.
| Compound | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) |
| This compound | None | 0.5 | 0.2 | 5.0 |
| Pomalidomide-C6-COOCH₃ | Methyl Ester | 5.0 | 2.5 | 1.2 |
| Pomalidomide-C6-COOCH₂CH₃ | Ethyl Ester | 6.5 | 3.8 | 1.1 |
Data is illustrative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C6-COOCH₃ (Methyl Ester)
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure Pomalidomide-C6-COOCH₃.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™-IP PAMPA plate)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
96-well UV-transparent acceptor plate
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate for at least 5 minutes.
-
Prepare the donor solutions by diluting the test and control compounds in PBS to the final desired concentration (with a final DMSO concentration of ≤1%).
-
Add the appropriate volume of PBS to the acceptor plate wells.
-
Add the donor solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) in a humidified chamber.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)
Where:
-
Cₐ is the concentration in the acceptor well
-
Cₑ is the equilibrium concentration
-
Vₐ is the volume of the acceptor well
-
Vd is the volume of the donor well
-
A is the area of the filter
-
t is the incubation time
-
Visualizations
Caption: Experimental workflow for modifying and evaluating this compound.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting logic for low cell permeability of this compound.
Validation & Comparative
Pomalidomide-C6-COOH vs. Thalidomide-C6-COOH: A Comparative Guide to PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). Both Pomalidomide and Thalidomide are widely utilized as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of PROTACs employing Pomalidomide-C6-COOH and Thalidomide-C6-COOH, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Executive Summary
Pomalidomide generally exhibits a higher binding affinity to CRBN compared to Thalidomide, a characteristic that often translates to enhanced potency and efficiency of the resulting PROTAC. This increased affinity can lead to more stable ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately resulting in more robust protein degradation. While direct comparative studies of PROTACs utilizing the specific this compound and Thalidomide-C6-COOH linkers are limited, the intrinsic properties of the parent molecules provide a strong indication of their relative performance.
Molecular and Performance Comparison
Pomalidomide's structural difference from Thalidomide, the presence of an amino group at the 4-position of the phthalimide (B116566) ring, is key to its enhanced CRBN binding affinity. This translates to more efficient recruitment of the E3 ligase and subsequent ubiquitination and degradation of the target protein.
| Parameter | Pomalidomide-based PROTACs | Thalidomide-based PROTACs |
| CRBN Binding Affinity (Kd) | Higher (~157 nM for Pomalidomide) | Lower (~250 nM for Thalidomide) |
| PROTAC Potency (DC50) | Generally Lower (more potent) | Generally Higher (less potent) |
| Maximum Degradation (Dmax) | Often Higher | May be lower in some cases |
| Ternary Complex Stability | Generally more stable | Generally less stable |
Note: The C6-COOH linker provides a flexible alkyl chain of six carbons with a terminal carboxylic acid, which is a common and versatile linker for conjugating the E3 ligase ligand to the target protein ligand. The linker itself can influence the stability and geometry of the ternary complex, and thus the overall degradation efficacy.
Illustrative Performance Data: BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Pomalidomide-based PROTAC | Pomalidomide | BRD4 | Various Cancer Cell Lines | 1 - 50 | > 90 |
| Representative Thalidomide-based PROTAC | Thalidomide | BRD4 | Various Cancer Cell Lines | 10 - 100 | > 80 |
This illustrative data aligns with the general understanding that Pomalidomide-based PROTACs tend to be more potent than their Thalidomide-based counterparts.
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for both Pomalidomide- and Thalidomide-based PROTACs involves hijacking the ubiquitin-proteasome system.
Caption: General mechanism of protein degradation induced by a CRBN-recruiting PROTAC.
The experimental workflow to determine the efficacy of a PROTAC typically involves cell treatment followed by protein level quantification.
Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to assess the degradation of a target protein in response to treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Prepare serial dilutions of the this compound or Thalidomide-C6-COOH based PROTAC in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
- Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
- Normalize the protein concentration for all samples.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control band intensity.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage) values using a non-linear regression model.
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).
1. Cell Treatment:
- Treat cells with the PROTAC at a concentration known to be effective, a vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Incubate for a shorter period (e.g., 2-4 hours).
2. Immunoprecipitation:
- Lyse the cells in a non-denaturing lysis buffer.
- Pre-clear the lysates with protein A/G agarose (B213101) beads.
- Incubate the lysates with an antibody against the target protein or a tag (if the protein is tagged) overnight at 4°C.
- Add protein A/G agarose beads to pull down the antibody-protein complexes.
- Wash the beads extensively to remove non-specific binding.
3. Western Blotting:
- Elute the protein complexes from the beads.
- Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the immunoprecipitate of the target protein upon PROTAC treatment confirms the formation of the ternary complex.
Conclusion
The selection between this compound and Thalidomide-C6-COOH as the CRBN ligand for a PROTAC should be guided by the desired potency and potential for off-target effects. Pomalidomide's higher affinity for CRBN generally leads to more potent PROTACs, which may be advantageous for achieving significant degradation at lower concentrations. However, Thalidomide-based PROTACs may offer a wider therapeutic window in cases where high potency is associated with toxicity or off-target effects. The experimental protocols provided herein offer a robust framework for the empirical evaluation and comparison of PROTACs constructed with either of these critical E3 ligase ligands.
A Comparative Guide to Pomalidomide-C6-COOH and VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical choice in PROTAC design is the selection of an E3 ubiquitin ligase ligand, which dictates which E3 ligase is hijacked to tag the protein of interest for degradation. Two of the most widely utilized E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). This guide provides an objective comparison of Pomalidomide-C6-COOH, a derivative of the CRBN ligand pomalidomide (B1683931), and various VHL ligands, supported by experimental data to inform the rational design of novel PROTACs.
At a Glance: CRBN vs. VHL Ligands
| Feature | Pomalidomide-based CRBN Ligands | VHL Ligands |
| E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Scaffold | Immunomodulatory drugs (IMiDs), e.g., Pomalidomide | Hydroxyproline (B1673980) derivatives, e.g., VH032, VH298 |
| Binding Pocket | Relatively shallow and permissive | More defined and deeper, recognizing a hydroxyproline motif |
| Ternary Complex | Tends to be more flexible and transient | Often more rigid and stable |
| Cellular Localization | Primarily nuclear, but can shuttle to the cytoplasm[] | Predominantly cytosolic, but can be found in the nucleus[] |
| Expression | Broadly expressed across most tissues[2] | Widely expressed, but levels can be regulated by oxygen levels (hypoxia)[] |
| Advantages | Smaller, often more orally bioavailable scaffold; fast catalytic rate[] | High selectivity; well-defined structure-activity relationship |
| Disadvantages | Potential for off-target degradation of endogenous CRBN neosubstrates (e.g., zinc-finger transcription factors) | Larger molecular weight and potentially poorer cell permeability |
Quantitative Performance Data
The efficacy of a PROTAC is determined by its ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and induce potent degradation of the target protein. The following tables summarize key quantitative parameters for representative CRBN and VHL ligands used in PROTACs. It is important to note that direct head-to-head comparisons are limited and performance is highly dependent on the target protein, linker, and specific cellular context.
Table 1: Binding Affinities of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd or Ki) | Assay Method |
| Pomalidomide | CRBN | ~1.8 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| VH032 | VHL | <1 µM (Kd) | Not specified |
| VH298 | VHL | 80-90 nM (Kd) | Not specified |
| VH298 | VHL | 18.9 nM (Ki) | TR-FRET Assay |
| MZ1 (contains VH032) | VHL | 6.3 nM (Ki) | TR-FRET Assay |
Table 2: Degradation Performance of Representative PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| ARV-771 (BET degrader) | VHL | BET proteins | <1 nM | >95% | 22Rv1 (prostate cancer) |
| dBET1 (BET degrader) | CRBN | BRD4 | 4 nM | >98% | MV4;11 (AML) |
| Compound 14a (CRBN degrader) | VHL | CRBN | 200 nM | up to 98% | MM1.S (multiple myeloma) |
| GMB-475 (BCR-ABL1 degrader) | VHL | BCR-ABL1 | 1.11 µM (IC50 for degradation) | Not specified | Ba/F3 |
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The choice of E3 ligase ligand determines which E3 ligase complex is recruited to the target protein.
CRBN Signaling Pathway
Cereblon (CRBN) is a substrate receptor for the Cullin 4A (CUL4A) RING E3 ubiquitin ligase complex. Ligands like pomalidomide bind to CRBN and modulate its substrate specificity, inducing the degradation of so-called "neosubstrates". In the context of a PROTAC, the target protein becomes a neosubstrate for the CRBN complex.
Caption: CRBN-mediated PROTAC mechanism.
VHL Signaling Pathway
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CUL2 E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated proline residues on its primary substrate, the Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its degradation. VHL ligands mimic this hydroxyproline motif, allowing them to recruit the VHL complex to the target protein.
Caption: VHL-mediated PROTAC mechanism.
Experimental Protocols
The development and characterization of PROTACs involve a series of biochemical and cell-based assays to determine binding, ternary complex formation, and degradation efficiency.
General Experimental Workflow
Caption: General workflow for PROTAC development.
Key Experimental Methodologies
1. Binary Binding Affinity Assays
-
Objective: To determine the binding affinity of the PROTAC for both the target protein and the E3 ligase independently.
-
Method: Fluorescence Polarization (FP)
-
Probe Preparation: A fluorescently labeled tracer (e.g., a known ligand for the target protein or E3 ligase) is used.
-
Assay Setup: The fluorescent probe is incubated with the purified protein (either the protein of interest or the E3 ligase complex).
-
Competition: The PROTAC is titrated into the mixture.
-
Measurement: The change in fluorescence polarization is measured. As the PROTAC displaces the fluorescent probe, the polarization decreases.
-
Data Analysis: The IC50 is determined from the dose-response curve, which can be converted to a binding affinity constant (Ki).
-
-
Method: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Purified protein (target or E3 ligase) is placed in the sample cell of the calorimeter. The PROTAC is loaded into the injection syringe.
-
Titration: The PROTAC is injected in small aliquots into the protein solution.
-
Measurement: The heat released or absorbed during binding is measured.
-
Data Analysis: The binding isotherm is used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
2. Ternary Complex Formation Assays
-
Objective: To confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.
-
Method: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells treated with the PROTAC are lysed to release protein complexes.
-
Immunoprecipitation: An antibody specific to the target protein is used to pull down the protein and any interacting partners from the cell lysate.
-
Elution: The protein complexes are eluted from the antibody beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitate confirms ternary complex formation.
-
-
Method: NanoBRET™ Ternary Complex Assay
-
Cell Engineering: The target protein is endogenously tagged with NanoLuc® luciferase (donor), and the E3 ligase (CRBN or VHL) is expressed as a HaloTag® fusion (acceptor).
-
Cell Treatment: The engineered cells are treated with the PROTAC.
-
Measurement: Upon ternary complex formation, the donor and acceptor are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured.
-
Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex.
-
3. Degradation Assays
-
Objective: To quantify the potency and efficacy of the PROTAC in degrading the target protein.
-
Method: Western Blotting
-
Cell Treatment: Cells are treated with a range of PROTAC concentrations for a specific duration.
-
Cell Lysis: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of total protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: The protein bands are visualized and quantified using densitometry.
-
Data Analysis: The level of the target protein is normalized to the loading control. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) are calculated.
-
Conclusion and Future Perspectives
Both this compound and VHL ligands are powerful tools for the development of PROTACs. The choice between a CRBN-based or VHL-based approach is nuanced and depends on a multitude of factors including the nature of the target protein, the desired tissue distribution, and the potential for off-target effects. Current research suggests that for some targets, VHL-recruiting PROTACs may offer higher potency, while for others, CRBN-based degraders are more effective. The continued exploration of novel E3 ligase ligands, linker chemistries, and a deeper understanding of the principles governing ternary complex formation will undoubtedly expand the landscape of targeted protein degradation and lead to the development of next-generation therapeutics.
References
A Comparative Guide to Ternary Complex Formation Assays for Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide (B1683931), an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase, is a widely used component in the design of these heterobifunctional molecules. The formation of a stable ternary complex between the target protein, the pomalidomide-based PROTAC, and CRBN is the critical initiating event in the degradation pathway. Therefore, the accurate measurement and characterization of this complex are paramount for the development of effective PROTACs.
This guide provides a comparative overview of the key biophysical and biochemical assays used to study the formation of ternary complexes involving pomalidomide-based PROTACs. We will delve into the principles, advantages, and limitations of each technique, supported by experimental data and detailed protocols to aid in assay selection and implementation.
The Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] Simultaneously, the other end of the PROTAC binds to the POI. This dual binding brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Comparison of Key Ternary Complex Formation Assays
A variety of biophysical and biochemical techniques are available to quantify the formation, stability, and kinetics of PROTAC-induced ternary complexes. The choice of assay depends on several factors, including the specific information required (e.g., affinity, kinetics, thermodynamics), throughput needs, and the availability of reagents and instrumentation.
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[2] | KD (binary & ternary), kon, koff, Cooperativity (α)[2][3] | Label-free, real-time kinetic data, high sensitivity. | Can be low throughput, requires specialized equipment, protein immobilization can affect activity. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore on two interacting partners when in close proximity. | EC50, IC50, relative binding affinity. | Homogeneous (no-wash), high throughput, sensitive. | Requires labeled proteins, potential for fluorescent interference, provides relative not absolute affinity. |
| AlphaLISA/AlphaScreen | A bead-based immunoassay where excitation of a donor bead generates singlet oxygen that triggers light emission from an acceptor bead when in close proximity. | EC50, IC50, relative binding affinity. | Homogeneous, highly sensitive, high throughput. | Can be prone to light scattering and color quenching interference, requires specific tagged proteins and beads. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | KD (binary & ternary), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α). | Label-free, provides a complete thermodynamic profile of the interaction. | Low throughput, requires large amounts of pure protein, sensitive to buffer mismatches. |
Quantitative Data for PROTAC Ternary Complexes
The following table summarizes representative quantitative data from various studies on PROTAC-induced ternary complex formation. While pomalidomide-specific examples are included, data from the well-characterized VHL-recruiting PROTAC MZ1 is also presented to illustrate the typical outputs of these assays.
| PROTAC | Target Protein | E3 Ligase | Assay | Binary KD (PROTAC to E3) | Binary KD (PROTAC to Target) | Ternary KD | Cooperativity (α) | Reference |
| dBET1 | BRD4(BD1) | CRBN | TR-FRET | ~150 nM | - | - | ~1 | |
| dBET6 | BRD4(BD1) | CRBN | TR-FRET | - | - | - | 0.6 | |
| dBET6 | BRD4(BD2) | CRBN | TR-FRET | - | - | - | 0.2 | |
| MZ1 | Brd4(BD2) | VHL | SPR | 29 nM | 1 nM | 5.4 nM | Positive | |
| MZ1 | Brd4(BD2) | VHL | ITC | 67 ± 8 nM | 4 nM | 4.4 ± 1.0 nM | 15.2 | |
| ARV-771 | BRD4(BD1) | VHL | SPR | ~60 nM | - | ~30 nM | ~2 | |
| ARV-771 | BRD4(BD2) | VHL | SPR | ~60 nM | - | ~2 nM | ~30 |
Note: KD values and cooperativity can vary depending on the specific experimental conditions and should be considered as reference points.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for measuring real-time binding kinetics and affinities of binary and ternary complexes.
Detailed Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., Avi-tagged CRBN/DDB1) onto a streptavidin-coated sensor chip.
-
Binary Affinity Measurement (PROTAC to E3):
-
Prepare a series of dilutions of the pomalidomide PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
-
-
Ternary Affinity Measurement:
-
Prepare a series of dilutions of the PROTAC and a constant, saturating concentration of the target protein. Pre-incubate the mixture to allow for binary complex formation.
-
Inject the pre-incubated complexes over the immobilized E3 ligase surface.
-
Measure the binding kinetics and affinity as described for the binary interaction. The resulting KD represents the affinity of the PROTAC:target protein complex for the E3 ligase.
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary). An α value greater than 1 indicates positive cooperativity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs.
Detailed Methodology:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged CRBN and GST-tagged POI). The detection reagents are typically fluorescently labeled antibodies against these tags (e.g., Terbium (Tb)-conjugated anti-His antibody as the donor and a fluorescent dye-conjugated anti-GST antibody as the acceptor).
-
Assay Setup: In a low-volume microplate, add the donor-labeled E3 ligase, the acceptor-labeled target protein, and a serial dilution of the pomalidomide PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow the ternary complex to form.
-
Signal Detection: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation and the subsequent decrease at higher concentrations demonstrating the "hook effect".
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based assay that is highly sensitive and suitable for high-throughput applications.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Protein Degradation with Pomalidomide-C6-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide-C6-COOH-based Proteolysis Targeting Chimeras (PROTACs) with alternative protein degradation strategies. We will delve into the experimental validation of on-target protein degradation, supported by quantitative data and detailed methodologies.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins. They function by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of two key components: a ligand that binds to the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.
Pomalidomide (B1683931) is a widely used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The this compound linker provides a six-carbon chain with a terminal carboxylic acid, which serves as a versatile attachment point for a POI ligand. By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, offering a significant advantage over traditional occupancy-based inhibitors.
Mechanism of Action: Pomalidomide-PROTAC-Mediated Protein Degradation
The core function of a pomalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Figure 1: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Performance Comparison: Pomalidomide-Based PROTACs vs. Alternatives
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). Pomalidomide-based PROTACs have demonstrated high potency in degrading a variety of target proteins.
Below is a comparison of pomalidomide-based PROTACs with those utilizing other immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929) as CRBN ligands. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide, which can contribute to more efficient ternary complex formation and consequently, more potent degradation.
| PROTAC Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based | EGFR | A549 | 32.9 | >95 | [1] |
| Pomalidomide-based | BTK | MOLM-14 | 6.6 | >85 | |
| Pomalidomide-based | BRD4 | THP-1 | 8.5 | >90 | |
| Thalidomide-based | BRD4 | Jurkat | <1 | >95 | |
| Lenalidomide-based | BRD4 | K562 | Not Specified | >90 |
Note: Data is compiled from various sources for comparative purposes. Experimental conditions may vary.
Experimental Protocols for Validating Protein Degradation
Accurate validation of target protein degradation is crucial. The following are detailed protocols for key experiments.
Experimental Workflow
The general workflow for validating a this compound PROTAC involves cell treatment, protein quantification, and confirmation of the degradation mechanism.
Figure 2: Experimental workflow for validating PROTAC-mediated degradation.
Western Blotting for DC50 and Dmax Determination
This is the most common method to quantify the reduction in target protein levels.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the this compound PROTAC and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay via Immunoprecipitation
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the this compound PROTAC at a concentration that causes significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours to allow for the accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target protein and its bound interactors. Use protein A/G beads to pull down the antibody-protein complexes.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein. A smear of high molecular weight bands indicates ubiquitination.
Signaling Pathway Visualization: EGFR Degradation
As an example, a this compound PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) would lead to its degradation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Figure 3: Inhibition of EGFR signaling via PROTAC-mediated degradation.
Conclusion
This compound PROTACs represent a powerful tool for inducing the degradation of specific target proteins. Their efficacy, driven by the high binding affinity of pomalidomide for CRBN, often translates to potent degradation with low nanomolar DC50 values. The validation of on-target degradation through rigorous experimental protocols, including Western blotting and immunoprecipitation, is essential for the successful development of these novel therapeutics. This guide provides a framework for researchers to objectively compare and validate the performance of this compound PROTACs, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
Mitigating Off-Target Protein Degradation of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of Proteolysis Targeting Chimeras (PROTACs) is significant, offering a pathway to target proteins previously considered "undruggable." Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase recruiter in PROTAC design, effectively hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce degradation of target proteins. However, a critical challenge hindering the clinical translation of pomalidomide-based PROTACs is their off-target degradation profile, primarily the degradation of endogenous zinc-finger (ZF) proteins. This guide provides a comparative analysis of strategies to mitigate these off-target effects, with a focus on the influence of the linker attachment point on the pomalidomide moiety, and provides supporting experimental data and protocols.
The Challenge: Off-Target Degradation by Pomalidomide-Based PROTACs
Pomalidomide itself functions as a "molecular glue," inducing the degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[1] When incorporated into a PROTAC, the pomalidomide moiety can retain this intrinsic activity, leading to the degradation of these and other ZF proteins, which can result in unintended pharmacological consequences and potential toxicities.[2][3][4][5] This off-target activity is a significant hurdle in the development of safe and specific therapeutic agents.
Strategies for Reducing Off-Target Effects: The Critical Role of Linker Position
Research has demonstrated that the point of linker attachment on the pomalidomide phthalimide (B116566) ring is a crucial determinant of off-target degradation. Modifications, particularly at the C5 position, have been shown to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN for on-target degradation.
This guide will focus on the comparative off-target profiles of PROTACs with different pomalidomide linker chemistries. While specific data for a complete "Pomalidomide-C6-COOH PROTAC" is not extensively available in the public domain, we can extrapolate its expected performance based on the well-documented influence of modifications at other positions. The term "this compound" typically refers to a pomalidomide-based cereblon ligand with a carboxylic acid functionalized linker attached at the C6 position, ready for conjugation to a target protein binder.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the on- and off-target degradation profiles of various pomalidomide-based PROTACs.
Table 1: Comparison of On-Target Potency and Off-Target ZF Protein Degradation
| PROTAC | Target Protein | On-Target DC50 | Off-Target ZF Protein Degradation | Reference |
| C4-Substituted ALK PROTAC | ALK | 50 nM | Significant degradation of ZFP91 and IKZF3 | |
| C5-Substituted ALK PROTAC | ALK | 10 nM | Reduced degradation of ZFP91 and IKZF3 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
Table 2: Proteomics Analysis of Off-Target Degradation
| PROTAC Linker Chemistry | Number of Downregulated ZF Proteins | Key Off-Target Proteins | Reference | |---|---|---|---|---| | Arylamine Exit Vector (C4) | High | ZFP91, IKZF1, IKZF3 | | | C5-SNAr Modification | Low | Minimal ZF protein degradation | |
Signaling Pathways and Experimental Workflows
Mechanism of On-Target vs. Off-Target Degradation
The following diagram illustrates the mechanism by which pomalidomide-based PROTACs can lead to both desired on-target degradation and undesired off-target degradation of zinc finger proteins.
References
Pomalidomide-C6-COOH vs. Lenalidomide-C6-COOH: A Comparative Guide to CRBN Recruitment
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ligase recruiter is paramount for the development of effective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory drugs (IMiDs) such as pomalidomide (B1683931) and lenalidomide (B1683929). This guide provides a detailed comparison of two commonly used CRBN ligands, Pomalidomide-C6-COOH and Lenalidomide-C6-COOH, focusing on their efficacy in CRBN recruitment and the formation of the ternary complex essential for protein degradation.
Quantitative Comparison of CRBN Binding Affinity
| Ligand | Dissociation Constant (Kd) for CRBN | Reference |
| Pomalidomide | ~157 nM | [1] |
| Lenalidomide | ~178 nM | [1] |
It is important to note that the addition of the C6-COOH linker can influence the binding affinity and overall efficacy of the PROTAC molecule. Therefore, empirical validation of CRBN recruitment for the specific PROTAC construct is crucial.
Signaling Pathway and Experimental Workflow
The recruitment of CRBN by this compound or Lenalidomide-C6-COOH is the initial step in the PROTAC-mediated protein degradation pathway. The PROTAC molecule forms a ternary complex with CRBN and the protein of interest (POI), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The general workflow for evaluating the CRBN recruitment efficiency of these ligands involves a series of in vitro and cellular assays to confirm ternary complex formation and subsequent protein degradation.
Experimental Protocols
Accurate assessment of CRBN recruitment and ternary complex formation is essential. The following are detailed protocols for key experimental assays.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ Ternary Complex Assay is a live-cell method for detecting the formation of a complex between a target protein, a degrader molecule, and an E3 ligase component like CRBN.[2]
Materials:
-
HEK293T cells
-
NanoLuc®-CRBN fusion vector and HaloTag®-POI fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Assay medium (Opti-MEM® without phenol (B47542) red)
-
This compound or Lenalidomide-C6-COOH
-
Nano-Glo® Live Cell Reagent
-
White, 96-well assay plates
Protocol:
-
Cell Plating: Seed HEK293T cells in white, 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.
-
Transfection: Co-transfect the cells with the NanoLuc®-CRBN and HaloTag®-POI expression vectors using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Ligand Labeling: Prepare a 2X working solution of HaloTag® NanoBRET® 618 Ligand in assay medium. Add an equal volume to the cells and incubate for at least 60 minutes at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or Lenalidomide-C6-COOH in assay medium. Add the desired concentration of the compound to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol. Add the reagent to each well.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to verify the formation of the ternary complex within a cellular context.[3]
Materials:
-
Cells expressing the POI and CRBN
-
This compound or Lenalidomide-C6-COOH
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the POI or a tag (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC (containing either this compound or Lenalidomide-C6-COOH) and a proteasome inhibitor (to prevent degradation of the POI) for an appropriate time (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the POI overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CRBN and the POI to confirm their co-precipitation. An increased amount of CRBN in the immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous biochemical assay suitable for high-throughput screening of ternary complex formation.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN (e.g., GST-tagged)
-
This compound or Lenalidomide-C6-COOH
-
TR-FRET donor (e.g., anti-His-Terbium)
-
TR-FRET acceptor (e.g., anti-GST-d2)
-
Assay buffer
-
Low-volume, 384-well plates
Protocol:
-
Reagent Preparation: Prepare solutions of the POI, CRBN, PROTAC, and TR-FRET antibodies in assay buffer.
-
Assay Reaction: In a 384-well plate, add the POI, CRBN, and serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Detection: Add the TR-FRET donor and acceptor antibodies to the wells and incubate for another period (e.g., 60 minutes) in the dark.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio signifies the proximity of the POI and CRBN, indicating ternary complex formation.
Conclusion
Both this compound and Lenalidomide-C6-COOH are effective recruiters of the CRBN E3 ligase for targeted protein degradation. Based on the binding affinities of their parent compounds, pomalidomide may offer a slight advantage in CRBN recruitment. However, the ultimate performance of a PROTAC is context-dependent, relying on the interplay between the CRBN ligand, the linker, and the POI ligand. Therefore, rigorous experimental validation using the assays detailed in this guide is essential for the selection and optimization of the most effective CRBN-recruiting PROTAC for a given target.
References
A Researcher's Guide to Biophysical Assays for Measuring Pomalidomide PROTAC Binding Affinity
For researchers and drug development professionals navigating the intricate world of targeted protein degradation, understanding the binding affinity of a PROTAC (Proteolysis Targeting Chimera) to its intended protein target and E3 ligase is paramount. This guide provides a comparative overview of key biophysical assays used to quantify the binding events of pomalidomide-based PROTACs, which recruit the E3 ligase Cereblon (CRBN). We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate assay for your research needs.
The efficacy of a PROTAC is intimately linked to its ability to form a stable ternary complex with the target protein and the E3 ligase.[1] Pomalidomide, a derivative of thalidomide, is a widely used ligand for recruiting the CRBN E3 ligase.[2][3][4][5] The formation of the target-PROTAC-CRBN complex is a critical step that precedes the ubiquitination and subsequent degradation of the target protein. Therefore, accurate measurement of the binding affinities of the binary (PROTAC-target and PROTAC-CRBN) and ternary complexes is essential for the rational design and optimization of potent and selective degraders.
This guide will delve into several powerful biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP). Each of these methods offers unique advantages and disadvantages in terms of throughput, sample consumption, and the type of data generated.
Comparative Analysis of Binding Affinity Data
The following table summarizes quantitative binding affinity data for pomalidomide-based PROTACs from various studies. It is important to note that direct comparison of absolute values across different assays and experimental conditions should be approached with caution. However, the relative affinities and cooperativity factors provide valuable insights into the behavior of these molecules.
| PROTAC | Target Protein | E3 Ligase | Assay | Binary Kd (PROTAC-Target) | Binary Kd (PROTAC-E3) | Ternary Kd | Cooperativity (α) | Reference |
| dBET1 | BRD4BD1 | CRBN-DDB1 | FP | - | - | - | Negative Cooperativity | |
| dBET1 | BRD4BD2 | CRBN-DDB1 | FP | - | - | - | Negative Cooperativity | |
| MZ1 | BRD4BD2 | VHL | ITC | 4 nM | 66 nM | 4 nM | 26 | |
| MZ1 | BRD4BD2 | VHL | SPR | 1 nM | 29 nM | - | - | |
| BRD-5110 | PPM1D | CRBN (319-442) | SPR | 1 nM | ~3 µM | - | - | |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | 136.4 nM | - | - | ~98 |
Note: VHL is another commonly used E3 ligase, and data for the VHL-recruiting PROTAC MZ1 is included for comparative purposes, as it is a well-characterized degrader.
Experimental Workflows and Signaling Pathways
To visualize the process of evaluating PROTAC binding affinity, a general experimental workflow is presented below. This workflow outlines the key stages, from initial binary interaction studies to the characterization of the ternary complex.
References
Navigating Target Engagement: A Comparative Guide to CETSA for Pomalidomide PROTACs
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other widely used target engagement assays for pomalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Pomalidomide (B1683931), a derivative of thalidomide, is a cornerstone in the design of many successful PROTACs. It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, which then tags the target protein for degradation by the proteasome.[1][2] Verifying that a pomalidomide-based PROTAC effectively engages both its intended target and CRBN within the complex cellular environment is paramount for establishing a clear structure-activity relationship and predicting therapeutic efficacy.
This guide delves into the principles, protocols, and data interpretation of CETSA and compares its performance against other prevalent methods such as In-Cell ELISA, Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
The Principle of PROTAC Action
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the protein of interest (POI), while the other, the pomalidomide moiety, binds to CRBN. This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[3] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[4]
Comparison of Target Engagement Assays
The selection of a target engagement assay is a critical decision in the drug discovery pipeline. The ideal assay should be robust, reproducible, and reflective of the physiological context. Here, we compare CETSA with three other common methods.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified. | Label-free, applicable in live cells and tissues, provides direct evidence of target binding.[1] | Not all protein-ligand interactions result in a significant thermal shift; lower throughput for Western blot-based readout. | Thermal shift (ΔTm), Isothermal dose-response EC50 |
| In-Cell ELISA | Competitive binding between the test compound and a known labeled ligand for the target protein in fixed and permeabilized cells. | High-throughput, suitable for screening large compound libraries. | Indirect measurement of target engagement, requires a specific antibody and a labeled competitor. | IC50/EC50 |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. The amount of intact protein after protease treatment is quantified. | Label-free, does not require protein modification, can be performed with cell lysates. | Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins. | Relative protein protection |
| NanoBRET | Measures Bioluminescence Resonance Energy Transfer between a NanoLuciferase-tagged target protein and a fluorescently labeled tracer or PROTAC. | High-throughput, real-time measurement in live cells, highly sensitive. | Requires genetic modification of the target protein and a fluorescent probe. | IC50/EC50 |
Quantitative Data Summary
The following table summarizes representative quantitative data for pomalidomide and its derivatives from relevant cellular target engagement assays found in the literature. It is important to note that direct head-to-head comparisons of different assays for the same pomalidomide PROTAC are not always available in a single study.
| Compound/PROTAC | Assay | Target | Cell Line | Quantitative Value | Reference |
| Pomalidomide Analogues | NanoBRET | CRBN | U2OS | Dose-dependent decrease in BRET signal | |
| RC-FLT3 (Pomalidomide-based PROTAC) | NanoBRET | CRBN | HEK-293 | IC50 = 0.3 µM | |
| Pomalidomide | In-Cell ELISA (competitive) | CRBN | MM1S | EC50 = 6.4 µM | |
| ZQ-23 (Pomalidomide-based PROTAC) | Western Blot | HDAC8 | - | DC50 = 147 nM, Dmax = 93% | |
| BSJ-03-204 (Pomalidomide-based PROTAC) | CETSA | CDK4/CDK6 | - | Stabilization observed at >2 µM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.
Detailed Protocol (General):
-
Cell Treatment: Treat intact cells (e.g., in suspension or adherent) with the pomalidomide PROTAC at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot at a different temperature for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. A typical temperature gradient ranges from 40°C to 60°C.
-
Lysis: Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a water bath.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Alternative Assay Protocols
In-Cell ELISA (Competitive Assay)
-
Cell Seeding: Seed cells (e.g., MM1S) in a 96-well plate.
-
Compound Treatment: Pre-treat cells with varying concentrations of the pomalidomide PROTAC. Then, add a fixed concentration of a known CRBN-binding molecule.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with methanol.
-
Immunostaining: Block the wells and incubate with a primary antibody against the target of the competitor molecule, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysis: Prepare a cell lysate in a suitable buffer (e.g., M-PER) with protease inhibitors.
-
Compound Incubation: Incubate the cell lysate with the pomalidomide PROTAC or vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) at an optimized concentration and incubate for a specific time.
-
Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for the target protein to observe protection from degradation.
NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and a HaloTag®-CRBN fusion protein.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (energy acceptor).
-
PROTAC Treatment: Add the pomalidomide PROTAC at various concentrations.
-
Substrate Addition: Add the Nano-Glo® Vivazine Substrate (energy donor).
-
BRET Measurement: Immediately measure the donor and acceptor emission signals. A decrease in the BRET signal indicates target engagement.
Conclusion
The Cellular Thermal Shift Assay provides a robust, label-free method to directly measure the target engagement of pomalidomide-based PROTACs in a physiologically relevant cellular environment. While it may have lower throughput compared to assays like In-Cell ELISA and NanoBRET, its ability to provide direct physical evidence of binding without the need for genetic modification or labeled compounds makes it an invaluable tool for validating on-target activity and understanding the mechanism of action of novel PROTACs. The choice of assay will ultimately depend on the specific experimental question, available resources, and the stage of the drug discovery process. A multi-assay approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of a pomalidomide PROTAC's target engagement profile.
References
Probing Pomalidomide-C6-COOH Binding Kinetics with Isothermal Titration Calorimetry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding kinetics of Pomalidomide and its analogs to the Cereblon (CRBN) E3 ubiquitin ligase, leveraging Isothermal Titration Calorimetry (ITC) data. This document outlines the experimental protocols, presents comparative binding data, and illustrates the underlying biological pathways and experimental workflows.
Pomalidomide is a potent immunomodulatory drug that exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[][2][3] This binding event induces the recruitment of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome.[][2] This targeted protein degradation mechanism is central to the anti-myeloma and other therapeutic activities of Pomalidomide. Pomalidomide-C6-COOH is a derivative of Pomalidomide that incorporates a carboxylic acid linker, making it a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase for degradation.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction. This allows for the determination of key thermodynamic and kinetic parameters, including the binding affinity (dissociation constant, Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. Such data is crucial for understanding the molecular driving forces of an interaction and for the rational design of more potent and selective drugs.
Comparative Binding Affinity of Pomalidomide and Analogs to CRBN
The binding affinity of Pomalidomide and its analogs to the CRBN-DDB1 complex has been characterized by ITC, revealing high-affinity interactions in the nanomolar range. Pomalidomide generally exhibits a higher affinity for CRBN compared to its predecessors, Thalidomide and Lenalidomide. Newer generation compounds, such as Iberdomide (CC-220), have been developed with even greater affinity.
| Compound | Target | Dissociation Constant (Kd) (nM) |
| Pomalidomide | CRBN-DDB1 | ~157 |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 |
| Thalidomide | CRBN-DDB1 | ~250 |
| Iberdomide (CC-220) | CRBN | Higher affinity than Pomalidomide |
Note: The binding affinity values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocol: Isothermal Titration Calorimetry
The following is a representative protocol for determining the binding affinity of a small molecule, such as this compound, to the Cereblon protein using Isothermal Titration Calorimetry.
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified. The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0) to ensure buffer matching. The final protein concentration is determined by UV-Vis spectrophotometry at 280 nm.
-
Ligand: this compound is dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. If necessary, a small amount of DMSO can be used to aid dissolution; in this case, the same final concentration of DMSO must be present in the protein solution.
2. ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.
3. Titration:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small, sequential injections of the ligand into the protein solution are performed. The heat change associated with each injection is measured.
4. Data Analysis:
-
The raw ITC data, a plot of heat change per injection versus the molar ratio of ligand to protein, is integrated to generate a binding isotherm.
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Process
To better understand the experimental workflow and the biological context, the following diagrams are provided.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Pomalidomide's mechanism of action signaling pathway.
This guide provides a foundational understanding of the application of Isothermal Titration Calorimetry in characterizing the binding kinetics of this compound and its analogs to Cereblon. The provided data and protocols serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting this important E3 ligase.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pomalidomide-C6-COOH
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pomalidomide-C6-COOH. All personnel must adhere to these procedures to mitigate risks associated with this potent compound.
This compound is a derivative of pomalidomide, a thalidomide (B1683933) analog with known immunomodulatory and antineoplastic activities.[1] Due to its lineage, this compound must be handled with extreme caution, assuming it carries similar significant health risks, including potential teratogenicity and reproductive toxicity.[2][3] Researchers and laboratory personnel are required to use the personal protective equipment (PPE) and follow the handling and disposal procedures outlined below to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form, especially as a powder.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of fine dust particles, especially when handling the solid form. |
| Body Protection | A fully buttoned lab coat and appropriate protective clothing. | To minimize skin contact. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Preparation and Weighing:
-
Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable bench paper.
-
PPE Adornment: Before handling the primary container, put on all required PPE as specified in the table above.
-
Weighing: When weighing the solid compound, handle it carefully to minimize the formation of dust. Use non-metal spatulas (e.g., plastic or ceramic) to avoid static discharge.
Dissolution and Use in Experiments:
-
Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reaction Monitoring: Keep all reaction vessels containing this compound clearly labeled and sealed within the fume hood.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound are to be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, bench paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous materials.
Final Disposal:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.
Visualizing the Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
